4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-10-9(11-13-6)7-2-4-8(12)5-3-7/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCWKDHLIRIVLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70421945 | |
| Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70421945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49787-02-2 | |
| Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70421945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol
Abstract: This guide provides a comprehensive, technically detailed methodology for the synthesis of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The 1,2,4-oxadiazole scaffold is a well-established bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles. This document outlines a reliable and efficient two-step synthetic pathway, commencing from the readily available starting material, 4-cyanophenol. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and process optimization rationale, designed for researchers, chemists, and professionals in drug development.
Introduction and Strategic Overview
The 1,2,4-oxadiazole ring is a privileged five-membered heterocycle integral to numerous biologically active compounds. Its unique electronic properties and structural rigidity make it a valuable component in the design of agents targeting a wide array of receptors and enzymes. Molecules incorporating this scaffold have demonstrated activities as anticancer, anti-inflammatory, antiviral, and antifungal agents. The phenolic hydroxyl group on the phenyl ring at the 3-position provides a crucial handle for further functionalization or for acting as a hydrogen bond donor, enhancing target-protein interactions.
This guide details a robust and scalable synthesis of this compound. The chosen synthetic strategy is predicated on efficiency, accessibility of reagents, and clarity of execution. The pathway proceeds via two key transformations:
-
Amidoxime Formation: Conversion of the nitrile group of 4-cyanophenol into an N'-hydroxyimidamide (amidoxime).
-
Heterocyclic Ring Formation: Acylation of the amidoxime with acetic anhydride, followed by a thermally induced cyclodehydration to construct the 5-methyl-1,2,4-oxadiazole ring.
This approach is favored for its high yields and the relative stability of the intermediates involved.
Retrosynthetic Analysis and Pathway Design
A logical retrosynthetic analysis simplifies the target structure into readily available precursors. The 1,2,4-oxadiazole ring is disconnected via the established reaction between an amidoxime and an acylating agent. This leads to the key intermediate, 4-hydroxybenzamidoxime, and an acetyl source (acetic anhydride). The amidoxime is, in turn, derived from the corresponding nitrile, 4-cyanophenol.
Caption: Retrosynthetic pathway for the target compound.
Detailed Synthetic Protocols and Mechanistic Discussion
This section provides a step-by-step guide to the synthesis, grounded in established chemical principles. The causality behind reagent choice, reaction conditions, and work-up procedures is explained to ensure reproducibility and scalability.
Step 1: Synthesis of N'-hydroxy-4-hydroxybenzimidamide (4-hydroxybenzamidoxime)
The conversion of a nitrile to an amidoxime is a fundamental transformation in the synthesis of 1,2,4-oxadiazoles. The reaction involves the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group.
Causality of Experimental Choices:
-
Reagents: 4-Cyanophenol is an inexpensive and stable starting material[1]. Hydroxylamine hydrochloride is used as the source of hydroxylamine, as the free base is unstable. Sodium carbonate is added as a mild base to neutralize the HCl salt of hydroxylamine, liberating the free nucleophile in situ[2].
-
Solvent: A polar protic solvent like methanol or an ethanol/water mixture is ideal for dissolving the ionic reagents and the phenolic starting material.
-
Temperature: Gentle heating (60-70°C) is employed to accelerate the reaction rate without promoting decomposition of the hydroxylamine or the product[2].
Experimental Protocol: N'-hydroxy-4-hydroxybenzimidamide
| Reagent/Solvent | Molar Mass ( g/mol ) | Equivalents | Amount Used |
| 4-Cyanophenol | 119.12 | 1.0 | 10.0 g (83.9 mmol) |
| Hydroxylamine HCl | 69.49 | 2.5 | 14.6 g (210 mmol) |
| Sodium Carbonate | 105.99 | 1.6 | 14.2 g (134 mmol) |
| Methanol | - | - | 200 mL |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-cyanophenol (10.0 g, 83.9 mmol) and methanol (200 mL). Stir until the solid dissolves.
-
To the solution, add hydroxylamine hydrochloride (14.6 g, 210 mmol) and sodium carbonate (14.2 g, 134 mmol) portion-wise over 15 minutes. Effervescence will be observed.
-
Heat the reaction mixture to 65°C and maintain this temperature with stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane). The disappearance of the starting material spot (4-cyanophenol) indicates completion.
-
Once complete, allow the mixture to cool to room temperature and filter to remove inorganic salts.
-
Evaporate the methanol from the filtrate under reduced pressure to obtain a crude solid.
-
Triturate the solid with cold deionized water (100 mL), collect the precipitate by vacuum filtration, and wash with additional cold water (2 x 50 mL).
-
Dry the resulting white solid in a vacuum oven at 40°C. The product, N'-hydroxy-4-hydroxybenzimidamide, is typically obtained in high purity and can be used in the next step without further purification. Expected yield: 85-95%.
Step 2: Synthesis of this compound
This final step involves the acylation of the amidoxime with acetic anhydride, followed by an intramolecular cyclization that forms the 1,2,4-oxadiazole ring.
Causality of Experimental Choices:
-
Reagent: Acetic anhydride serves a dual purpose: it acts as the acylating agent to form the O-acylamidoxime intermediate and can also serve as the solvent and dehydrating agent for the cyclization step[3].
-
Temperature: The reaction is heated to promote the cyclodehydration of the O-acylated intermediate. The thermal energy overcomes the activation barrier for the intramolecular nucleophilic attack that closes the ring.
-
Work-up: The reaction is quenched by pouring the mixture into ice-water. This hydrolyzes the excess acetic anhydride to water-soluble acetic acid and precipitates the organic product[4].
Experimental Protocol: this compound
| Reagent/Solvent | Molar Mass ( g/mol ) | Equivalents | Amount Used |
| N'-hydroxy-4-hydroxybenzimidamide | 152.15 | 1.0 | 10.0 g (65.7 mmol) |
| Acetic Anhydride | 102.09 | - | 50 mL |
Procedure:
-
In a 250 mL round-bottom flask, suspend N'-hydroxy-4-hydroxybenzimidamide (10.0 g, 65.7 mmol) in acetic anhydride (50 mL).
-
Heat the mixture to 100-110°C with stirring. The solid will gradually dissolve as the reaction proceeds.
-
Maintain the temperature for 2-3 hours. Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexane) until the intermediate is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the cooled reaction mixture into a beaker containing 500 mL of ice-water while stirring vigorously.
-
A white precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation and hydrolysis of excess anhydride.
-
Collect the solid product by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.
-
Recrystallize the crude product from an ethanol/water mixture to afford pure this compound as a white crystalline solid. Expected yield: 80-90%.
Reaction Mechanism
The formation of the 1,2,4-oxadiazole ring from an amidoxime and acetic anhydride proceeds through a well-established O-acylation followed by cyclodehydration mechanism.
References
The Emergence of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the synthesis, discovery, and potential biological significance of the heterocyclic compound 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol. While a definitive historical record of its initial discovery remains elusive in publicly accessible literature, its chemical structure, belonging to the 1,2,4-oxadiazole class of compounds, places it within a well-established and actively researched area of medicinal chemistry. This guide will cover its synthesis, physicochemical properties, and the biological activities of structurally related compounds, offering insights into its potential as a scaffold in drug discovery.
Introduction: The Rise of Oxadiazoles in Medicinal Chemistry
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold is of significant interest to medicinal chemists due to its favorable physicochemical properties, including metabolic stability and the ability to act as a bioisostere for ester and amide functionalities. Compounds incorporating the 1,2,4-oxadiazole moiety have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The phenol group, a common pharmacophore, when attached to the oxadiazole ring, offers a versatile platform for developing novel therapeutic agents.
Synthesis of this compound
While the specific initial synthesis of this compound is not prominently documented, a general and plausible synthetic route can be extrapolated from established methods for creating 3,5-disubstituted 1,2,4-oxadiazoles. The most common approach involves the cyclization of an O-acyl-amidoxime, which is itself formed from the reaction of an amidoxime with an acylating agent.
General Experimental Protocol
A likely synthetic pathway for this compound is outlined below. This protocol is a generalized representation based on common laboratory practices for the synthesis of similar compounds.
Step 1: Synthesis of 4-hydroxybenzamidoxime
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Reaction Setup: To a solution of 4-hydroxybenzonitrile in a suitable solvent such as ethanol, an aqueous solution of hydroxylamine hydrochloride is added.
-
Base Addition: A base, typically sodium carbonate or triethylamine, is added to neutralize the hydrochloride and liberate free hydroxylamine.
-
Reaction Conditions: The mixture is heated under reflux for several hours.
-
Work-up and Isolation: After cooling, the solvent is removed under reduced pressure. The residue is then treated with water, and the resulting solid is filtered, washed with water, and dried to yield 4-hydroxybenzamidoxime.
Step 2: Synthesis of this compound
-
Acylation: The 4-hydroxybenzamidoxime is dissolved in a suitable solvent like pyridine or a mixture of dichloromethane and a base.
-
Acetylating Agent: An acetylating agent, such as acetic anhydride or acetyl chloride, is added dropwise to the solution at a controlled temperature (often 0 °C to room temperature).
-
Cyclization: The intermediate O-acetyl-4-hydroxybenzamidoxime is then heated to induce cyclization, often by refluxing in a high-boiling point solvent like toluene or xylene, or by heating neat.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford pure this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 49787-02-2 |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols, with limited solubility in water. |
| pKa (Phenolic Hydroxyl) | Estimated to be in the range of 8-10 |
Biological Activity of Structurally Related Compounds
Antimicrobial Activity
Numerous studies have demonstrated the antibacterial and antifungal properties of compounds containing the 1,2,4-oxadiazole ring linked to a phenolic moiety. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Anticancer Activity
Derivatives of 1,2,4-oxadiazole have been investigated for their potential as anticancer agents. The proposed mechanisms include the inhibition of protein kinases, induction of apoptosis, and disruption of cell cycle progression. The presence of the phenolic hydroxyl group can contribute to antioxidant effects, which may play a role in cancer prevention and treatment.
Anti-inflammatory and Analgesic Activity
The 1,2,4-oxadiazole scaffold has been incorporated into molecules designed as anti-inflammatory and analgesic agents. These compounds often act by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).
Table of Biological Activities for Related Oxadiazole-Phenol Derivatives (Illustrative)
| Compound Class | Biological Activity | Target/Mechanism (if known) | Reported IC₅₀/MIC Range |
| Substituted (1,2,4-oxadiazol-3-yl)phenols | Antibacterial | Varies | 1 - 50 µg/mL |
| Aryl-1,2,4-oxadiazolyl-phenols | Anticancer | Kinase Inhibition, Apoptosis Induction | 0.5 - 20 µM |
| Phenyl-1,2,4-oxadiazole derivatives with phenolic groups | Anti-inflammatory | COX-2 Inhibition | 1 - 15 µM |
Note: The data in this table is illustrative and represents a range of reported values for structurally related compounds, not for this compound itself.
Potential Signaling Pathways
Based on the activities of related compounds, this compound could potentially modulate several key signaling pathways implicated in disease.
Conclusion and Future Directions
This compound represents a simple yet promising scaffold for the development of novel therapeutic agents. While its own biological profile requires further investigation, the extensive research on related oxadiazole-phenol derivatives suggests a high potential for bioactivity. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive screening for its antimicrobial, anticancer, and anti-inflammatory properties. Elucidation of its precise mechanism of action and its effects on key signaling pathways will be crucial for its potential development into a lead compound for drug discovery programs. The accessibility of its synthesis and the versatility of the oxadiazole-phenol core make it an attractive starting point for the generation of compound libraries for high-throughput screening.
An In-depth Technical Guide to 1,2,4-Oxadiazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-oxadiazole is a five-membered heterocyclic ring system containing one oxygen and two nitrogen atoms. This scaffold has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and broad spectrum of biological activities.[1][2] Often utilized as a bioisostere for amide and ester functionalities, the 1,2,4-oxadiazole ring can enhance metabolic stability and improve pharmacokinetic profiles of drug candidates.[2][3] Derivatives of this versatile heterocycle have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities, making them a fertile ground for the discovery of novel therapeutic agents.[2][4][5] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of 1,2,4-oxadiazole derivatives, with a focus on their potential in oncology.
Synthesis of 1,2,4-Oxadiazole Derivatives
The construction of the 1,2,4-oxadiazole ring is most commonly achieved through the cyclization of an amidoxime precursor with a carbonyl-containing compound.[6] Both traditional two-step methods and more efficient one-pot procedures have been developed, offering flexibility in synthetic design.[7]
General Workflow for the Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
Caption: General synthetic workflows for 3,5-disubstituted 1,2,4-oxadiazoles.
Experimental Protocols
Synthesis of 3,5-Diaryl-1,2,4-Oxadiazoles (Two-Step Protocol)[7]
Materials:
-
Aromatic nitrile (1.0 eq)
-
Hydroxylamine hydrochloride (1.5 eq)
-
Sodium carbonate (1.5 eq)
-
Ethanol
-
Aromatic acyl chloride (1.1 eq)
-
Pyridine
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
Step 1: Arylamidoxime Formation
-
To a solution of the aromatic nitrile in ethanol, add an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.
-
Reflux the reaction mixture for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated arylamidoxime by filtration, wash with water, and dry under vacuum.
Step 2: O-Acylation and Cyclodehydration
-
Dissolve the arylamidoxime in pyridine.
-
Add the aromatic acyl chloride dropwise to the solution at 0°C.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Heat the mixture to 80-100°C for 4-8 hours to effect cyclodehydration, monitoring by TLC.
-
Upon completion, cool the mixture and pour it into ice-cold water.
-
Collect the crude product by filtration.
-
Purify the crude product by recrystallization (e.g., from ethanol) or by silica gel column chromatography.
In Vitro Anticancer Activity Evaluation (MTT Assay)[8][9][10]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, DU-145)
-
Complete cell culture medium
-
96-well microplates
-
Synthesized 1,2,4-oxadiazole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the 1,2,4-oxadiazole derivatives and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Biological Activities of 1,2,4-Oxadiazole Derivatives
Anticancer Activity
Numerous 1,2,4-oxadiazole derivatives have demonstrated potent anticancer activity against a variety of human cancer cell lines. The tables below summarize the in vitro cytotoxic activity (IC50 values) of selected derivatives.
Table 1: Anticancer Activity of 1,2,4-Oxadiazole Linked 5-Fluorouracil Derivatives [1]
| Compound | MCF-7 (µM) | A549 (µM) | DU-145 (µM) | MDA MB-231 (µM) |
| 7a | 0.76 ± 0.044 | 0.18 ± 0.019 | 1.13 ± 0.55 | 0.93 ± 0.013 |
| 7b | 0.011 ± 0.009 | 0.053 ± 0.0071 | 0.017 ± 0.0062 | 0.021 ± 0.0028 |
| 7c | 0.88 ± 0.073 | 1.44 ± 0.32 | 1.28 ± 0.27 | 1.95 ± 0.11 |
| 7d | 0.95 ± 0.081 | 1.63 ± 0.51 | 1.88 ± 0.63 | 1.74 ± 0.095 |
| 7i | 1.21 ± 0.093 | 1.87 ± 0.77 | 1.99 ± 0.86 | 1.83 ± 0.10 |
| 5-Fluorouracil | 3.08 ± 0.135 | 2.11 ± 0.024 | 1.91 ± 0.84 | 2.97 ± 0.45 |
Table 2: Anticancer Activity of Benzothiazole-Substituted 1,2,4-Oxadiazole Derivatives [8]
| Compound | CaCo-2 (µM) | DLD1 (µM) | T47D (µM) | PC-3 (µM) |
| Derivative 1 | 4.96 | - | - | - |
| Derivative 2 | - | 0.35 | - | - |
| Derivative 3 | - | - | 19.40 | - |
| Derivative 4 | - | - | - | 15.7 |
| 5-Fluorouracil | 3.2 | 0.23 | - | - |
| Paclitaxel | - | - | 4.10 | - |
| Mitomycin | - | - | - | 1.50 |
Enzyme Inhibitory Activity
1,2,4-oxadiazole derivatives have also been investigated as inhibitors of various enzymes implicated in disease pathogenesis.
Table 3: Butyrylcholinesterase (BuChE) Inhibitory Activity of 1,2,4-Oxadiazole Derivatives [9]
| Compound | BuChE IC50 (µM) | AChE IC50 (µM) | Selectivity Index (AChE/BuChE) |
| 6b | 9.81 | > 100 | > 10.19 |
| 6n | 5.07 | > 100 | > 19.72 |
| Donepezil | 3.42 | 0.024 | 0.007 |
Table 4: Carbonic Anhydrase (CA) Inhibitory Activity of 1,2,4-Oxadiazole-Sulfonamides [10][11]
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Derivative A | >10000 | 118.4 | 0.6 | 4.5 |
| Derivative B | 8560 | 97.3 | 0.7 | 5.2 |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
Mechanism of Action: Targeting Cancer Signaling Pathways
The anticancer effects of 1,2,4-oxadiazole derivatives are often attributed to their ability to modulate key cellular signaling pathways that are dysregulated in cancer. One of the most critical pathways is the EGFR/PI3K/Akt/mTOR cascade, which governs cell proliferation, survival, and apoptosis.[2][7][12]
Inhibition of the EGFR/PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the EGFR/PI3K/Akt/mTOR pathway by 1,2,4-oxadiazole derivatives.
Some 1,2,4-oxadiazole derivatives have been shown to inhibit key components of this pathway, such as the Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and the mammalian Target of Rapamycin (mTOR).[8] Inhibition of these kinases blocks downstream signaling, leading to a decrease in cell proliferation and survival, and the induction of apoptosis (programmed cell death).[2][12]
Induction of Apoptosis
Many 1,2,4-oxadiazole derivatives exert their anticancer effects by inducing apoptosis. This can occur through various mechanisms, including the activation of caspases, which are key executioner enzymes in the apoptotic cascade.[4][13] Some derivatives have been specifically identified as potent activators of caspase-3.[4][13]
Conclusion
1,2,4-Oxadiazole derivatives represent a privileged scaffold in medicinal chemistry with significant potential for the development of novel therapeutics, particularly in the field of oncology. Their straightforward synthesis, favorable physicochemical properties, and diverse biological activities make them attractive candidates for further investigation. The ability of these compounds to modulate critical signaling pathways, such as the EGFR/PI3K/Akt/mTOR cascade, and to induce apoptosis underscores their promise as anticancer agents. Future research should continue to explore the structure-activity relationships of this versatile heterocyclic core to optimize potency, selectivity, and pharmacokinetic profiles, ultimately leading to the development of new and effective treatments for a range of diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Oxadiazole derivatives as a novel class of antimitotic agents: Synthesis, inhibition of tubulin polymerization, and activity in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02222J [pubs.rsc.org]
- 10. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arpi.unipi.it [arpi.unipi.it]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
The Biological Potential of Phenolic Oxadiazoles: A Technical Overview for Drug Discovery Professionals
An In-depth Guide to the Therapeutic Promise of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol and Its Structural Analogs
Introduction
The oxadiazole nucleus is a prominent scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1][2] This technical guide provides a comprehensive overview of the biological potential of this compound and its structurally related phenolic oxadiazole analogs. Due to a lack of extensive biological data on the specific molecule this compound, this document synthesizes findings from studies on analogous compounds that share the key features of a phenol ring linked to an oxadiazole core. These analogs have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, highlighting the therapeutic promise of this chemical class.[3][4][5] This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the quantitative biological data, experimental methodologies, and potential mechanisms of action associated with phenolic oxadiazoles.
Chemical and Physical Properties
The target compound, this compound, is a small organic molecule with the chemical formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol . Its structure features a phenol group attached to the 3-position of a 5-methyl-1,2,4-oxadiazole ring. The presence of the phenolic hydroxyl group and the nitrogen atoms in the oxadiazole ring allows for hydrogen bonding, which can be crucial for interactions with biological targets.[2] The 1,2,4-oxadiazole ring is a stable aromatic system that contributes to the overall planarity and rigidity of the molecule.
Synthesis of Phenolic Oxadiazoles
The synthesis of phenolic oxadiazole derivatives typically involves a multi-step process. A common synthetic route to 1,2,4-oxadiazoles starts with the reaction of a phenolic nitrile with hydroxylamine to form an amidoxime. This intermediate is then cyclized with a carboxylic acid or its derivative (such as an acid chloride or anhydride) to yield the desired 1,2,4-oxadiazole. For 1,3,4-oxadiazole analogs, a frequent approach involves the cyclization of a diacylhydrazine or a similar precursor, often in the presence of a dehydrating agent like phosphorus oxychloride.[6]
Biological Activities and Therapeutic Potential
Phenolic oxadiazole derivatives have emerged as a versatile class of compounds with a broad range of biological activities. The following sections summarize the key therapeutic areas where these compounds have shown promise.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of phenolic oxadiazoles against a variety of cancer cell lines.[7][8][9] The presence of the phenol ring, often substituted with other functional groups, plays a significant role in their cytotoxic effects.
Quantitative Data on Anticancer Activity of Phenolic Oxadiazole Analogs
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(5-((3-Chloro-4-fluorophenylamino)methyl)-1,3,4-oxadiazol-2-yl)phenol | CCRF-CEM (Leukemia) | Not specified (%GI = 79.92) | [7] |
| 2-(5-((3-Chloro-4-fluorophenylamino)methyl)-1,3,4-oxadiazol-2-yl)phenol | MCF-7 (Breast) | Not specified (%GI = 56.67) | [7] |
| 4-{5-[(2-Methoxyphenyl)amino]-1,3,4-oxadiazol-2-yl}phenol | Various (Mean GP = 56.73%) | Not specified | [7] |
| 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles | Various | Not specified | [10] |
| 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives | HeLa (Cervical) | 10.64 - 33.62 | [9] |
| Caffeic acid-based 1,3,4-oxadiazole | U87 (Glioblastoma) | 35.1 | [6] |
| Caffeic acid-based 1,3,4-oxadiazole | SKOV3 (Ovarian) | 14.2 | [6] |
| Caffeic acid-based 1,3,4-oxadiazole | A549 (Lung) | 18.3 | [6] |
Note: %GI refers to the percentage of growth inhibition, and GP to the growth percentage. The data is for structural analogs and not the specific topic compound.
Potential Mechanisms of Anticancer Action
The anticancer effects of phenolic oxadiazoles are believed to be mediated through various signaling pathways. The presence of the phenolic moiety suggests potential interactions with pathways commonly modulated by other phenolic compounds.[11] Furthermore, oxadiazole derivatives have been specifically implicated in the modulation of key cancer-related pathways.[12]
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// Edges Oxadiazole -> EGFR [arrowhead=tee, color="#EA4335"]; Oxadiazole -> PI3K [arrowhead=tee, color="#EA4335"]; Oxadiazole -> p53 [arrowhead=normal, color="#34A853"]; EGFR -> Proliferation [arrowhead=normal, color="#202124"]; PI3K -> Proliferation [arrowhead=normal, color="#202124"]; PI3K -> Apoptosis [arrowhead=tee, color="#EA4335"]; p53 -> Apoptosis [arrowhead=normal, color="#34A853"]; } dot Caption: Potential anticancer signaling pathways modulated by phenolic oxadiazoles.
Antimicrobial Activity
Phenolic oxadiazoles have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[4][13][14] The structural versatility of the oxadiazole scaffold allows for the fine-tuning of antimicrobial potency and spectrum.
Quantitative Data on Antimicrobial Activity of Phenolic Oxadiazole Analogs
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 1,3,4-Oxadiazole derivatives | Staphylococcus aureus | 4 - 32 | [14] |
| 1,3,4-Oxadiazole derivatives | Pseudomonas aeruginosa | Not specified | [13] |
| 1,3,4-Oxadiazole derivatives | Escherichia coli | Not specified | [13] |
| 1,3,4-Oxadiazole derivatives | Candida albicans | Not specified | [13] |
| 3,5-diarylsubstituted-1,2,4-oxadiazole | E. coli | 60 µM | [15] |
Note: MIC stands for Minimum Inhibitory Concentration. The data is for structural analogs and not the specific topic compound.
Potential Mechanisms of Antimicrobial Action
The antimicrobial mechanism of oxadiazole derivatives is not fully elucidated but is thought to involve the disruption of essential cellular processes in microorganisms. The toxophoric -N=C-O- linkage within the oxadiazole ring may react with nucleophilic centers in microbial cells, leading to enzyme inactivation and inhibition of cell growth.[14]
Enzyme Inhibition
The 1,2,4-oxadiazole moiety is a known bioisostere of esters and amides, making it an attractive scaffold for the design of enzyme inhibitors.[3] Various phenolic oxadiazole analogs have been investigated as inhibitors of enzymes implicated in a range of diseases.
Quantitative Data on Enzyme Inhibition by Phenolic Oxadiazole Analogs
| Compound Class | Target Enzyme | IC50 | Reference |
| 3-phenyl-1,2,4-oxadiazole derivatives | SARS-CoV-2 Mpro | 5.27 µM | [16] |
| 1,2,4-oxadiazole derivatives | Butyrylcholinesterase (BuChE) | 5.07 µM | [17] |
| 1,2,4-oxadiazole derivatives | Carbonic Anhydrase IX/XII | Not specified | [18] |
Note: The data is for structural analogs and not the specific topic compound.
Experimental Protocols
This section provides an overview of common experimental methodologies used to evaluate the biological potential of phenolic oxadiazole derivatives, as described in the literature for analogous compounds.
Synthesis and Characterization Workflow
// Nodes Start [label="Starting Materials\n(e.g., Phenolic Nitrile,\nCarboxylic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Chemical Synthesis\n(e.g., Cyclization)", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(e.g., Chromatography,\nRecrystallization)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Characterization [label="Structural Characterization\n(NMR, MS, IR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final [label="Pure Phenolic\nOxadiazole Compound", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Reaction [color="#202124"]; Reaction -> Purification [color="#202124"]; Purification -> Characterization [color="#202124"]; Characterization -> Final [color="#202124"]; } dot Caption: General workflow for the synthesis and characterization of phenolic oxadiazoles.
In Vitro Anticancer Activity Assessment
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (phenolic oxadiazoles) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[9]
In Vitro Antimicrobial Susceptibility Testing
Broth Microdilution Method for MIC Determination
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[14]
Enzyme Inhibition Assay
General Protocol for a Spectrophotometric Enzyme Inhibition Assay
-
Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and the test compounds (phenolic oxadiazoles) in a suitable buffer.
-
Assay Setup: In a microplate, add the buffer, the test compound at various concentrations, and the enzyme. A control without the inhibitor is also included.
-
Pre-incubation: The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate.
-
Kinetic Measurement: The change in absorbance over time, corresponding to the product formation or substrate consumption, is monitored using a spectrophotometer.
-
Data Analysis: The initial reaction rates are calculated, and the percentage of inhibition is determined for each concentration of the test compound. The IC50 value is then calculated from the dose-response curve.[16]
Conclusion
While specific biological data for this compound is limited in the public domain, the extensive research on its structural analogs provides a strong rationale for its potential as a biologically active molecule. The phenolic oxadiazole scaffold has consistently demonstrated promising activity in the realms of oncology, infectious diseases, and enzyme inhibition. The synthetic accessibility of these compounds, coupled with their diverse pharmacological profiles, makes them an attractive starting point for the design and development of novel therapeutic agents. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers to build upon in their quest for new and effective treatments for a range of human diseases.
References
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijmspr.in [ijmspr.in]
- 14. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Preliminary Technical Guide: 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a preliminary research overview of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol. Due to the limited publicly available data on this specific compound, information regarding its synthesis, and biological activity is based on established principles of organic chemistry and extrapolation from structurally related compounds. This guide is intended for research and informational purposes only.
Introduction
This compound is a heterocyclic compound featuring a phenol ring linked to a 5-methyl-1,2,4-oxadiazole moiety. The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Phenolic compounds are also well-known for their diverse pharmacological properties, including antioxidant and anticancer activities. The combination of these two pharmacophores in a single molecule makes this compound a compound of interest for further investigation in drug discovery.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 49787-02-2 | [1] |
| Molecular Formula | C₉H₈N₂O₂ | [1] |
| Molecular Weight | 176.17 g/mol | [1] |
| Appearance | Light yellow to brown solid | |
| Storage Temperature | 2-8°C, stored under nitrogen | |
| Purity | Typically >98% | [1] |
| InChI Key | CUCWKDHLIRIVLB-UHFFFAOYSA-N | [1] |
Proposed Synthesis
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from 4-hydroxybenzonitrile.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 4-hydroxybenzamidoxime
-
To a solution of 4-hydroxybenzonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 4-hydroxybenzamidoxime, which can be purified by recrystallization.
Step 2: Synthesis of this compound
-
Dissolve 4-hydroxybenzamidoxime (1.0 eq) in a suitable solvent such as pyridine or dichloromethane.
-
Cool the solution to 0°C and add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC for the formation of the O-acyl amidoxime intermediate.
-
Upon completion of the acylation, heat the reaction mixture to reflux for 6-8 hours to induce cyclodehydration. Alternatively, a base can be added to facilitate cyclization at a lower temperature.
-
After cooling, pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Potential Biological Activities and Screening
The biological profile of this compound has not been explicitly reported. However, based on the activities of structurally similar phenolic and oxadiazole-containing compounds, several potential therapeutic areas can be hypothesized. A general workflow for the initial biological screening of this compound is outlined below.
Caption: A generalized workflow for the biological screening of novel compounds.
Potential Therapeutic Areas
Based on published literature for related compounds, this compound may exhibit the following activities:
-
Antioxidant Activity: Phenolic compounds are known to be excellent radical scavengers. The presence of the hydroxyl group on the phenyl ring suggests potential antioxidant properties.
-
Anticancer Activity: Many heterocyclic compounds, including oxadiazole derivatives, have been reported to possess cytotoxic effects against various cancer cell lines.
-
Antimicrobial Activity: The oxadiazole nucleus is a common feature in many antimicrobial agents.
Recommended Initial Screening Assays
A summary of suggested in vitro assays for the preliminary biological evaluation of this compound is provided in Table 2.
| Biological Activity | Assay | Principle |
| Antioxidant | DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay | Measures the ability of the compound to scavenge the stable DPPH free radical, monitored by a decrease in absorbance.[2][3][4] |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay | Measures the reduction of the ABTS radical cation by the antioxidant compound, observed as a color change.[2][3][4][5][6] | |
| Anticancer | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay | A colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7][8][9] |
| SRB (Sulphorhodamine B) Assay | A colorimetric assay that measures cellular protein content to determine cell density.[7][8] | |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) Assay | Determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11][12][13] |
| Minimum Bactericidal Concentration (MBC) Assay | Determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[10][11][12][13] |
Safety and Handling
Based on available safety data for this compound, the following hazard statements apply:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a compound with potential for further investigation in the field of medicinal chemistry. While specific biological data is currently lacking, its structural features suggest that it may possess valuable antioxidant, anticancer, or antimicrobial properties. The proposed synthetic route provides a starting point for its preparation and subsequent biological evaluation. Further research is warranted to fully elucidate the pharmacological profile of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. emerypharma.com [emerypharma.com]
- 13. ibtbioservices.com [ibtbioservices.com]
In-Depth Technical Guide: 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol (CAS 49787-02-2) - A Review of Publicly Available Information
Disclaimer: This document summarizes the currently available public information on 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol. Despite a comprehensive search of scientific literature and databases, detailed experimental data, particularly regarding its biological activity and synthesis, remains largely unpublished. Therefore, the core requirements for an in-depth technical guide containing extensive quantitative data, detailed experimental protocols, and signaling pathway visualizations cannot be fully met at this time. This guide will instead focus on the available chemical data and the broader context of related compounds.
Chemical Identity and Properties
This compound is a chemical compound with the CAS number 49787-02-2. Its structure consists of a phenol ring substituted with a 5-methyl-1,2,4-oxadiazole moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 49787-02-2 |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Appearance | Light yellow to brown solid |
| Storage Conditions | 2-8°C, stored under nitrogen |
Synthesis
A plausible, though not explicitly documented, synthetic route is visualized below. This diagram represents a generalized workflow for the potential synthesis of the target compound based on common organic chemistry principles for creating 1,2,4-oxadiazoles.
Figure 1. A potential synthetic workflow for this compound.
Biological Activity and Potential Applications
There is no specific biological data available for this compound in peer-reviewed literature. However, a United States patent mentions a class of structurally related compounds, specifically 3,5-di-tert-butyl-4-hydroxyphenyl-substituted 1,2,4-oxadiazoles, as being active inhibitors of 5-lipoxygenase and/or cyclo-oxygenase.[1] This suggests that these compounds have potential applications in the treatment of inflammatory conditions, arthritis, pain, and fever.[1]
The potential mechanism of action for this class of compounds would involve the inhibition of enzymes in the arachidonic acid cascade, which is a key pathway in the inflammatory response.
Figure 2. Potential mechanism of action for related 1,2,4-oxadiazole compounds.
It is important to emphasize that while this provides a potential area of interest for the biological activity of this compound, it is speculative and not based on direct experimental evidence for this specific compound.
Experimental Protocols
As no specific experimental studies on this compound have been published, detailed experimental protocols for its synthesis or biological evaluation cannot be provided.
Conclusion for Researchers and Drug Development Professionals
This compound (CAS 49787-02-2) is a compound for which there is a significant lack of publicly available scientific data. While its basic chemical properties are known, its synthesis has not been formally published, and its biological activity remains uncharacterized. The therapeutic potential of structurally related compounds as anti-inflammatory agents suggests a possible avenue for future research. However, any investigation into the biological effects of this specific molecule would require de novo synthesis and a comprehensive screening and evaluation program. Researchers interested in this compound should be prepared to develop their own synthetic and analytical methods and to conduct primary biological screening to determine its pharmacological profile.
References
A Comprehensive Guide to the Structure Elucidation of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol
An In-depth Technical Whitepaper for Researchers and Drug Development Professionals
This document provides a detailed technical guide on the comprehensive structure elucidation of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol, a heterocyclic compound of interest in medicinal chemistry. The guide outlines the application of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Detailed experimental protocols, quantitative data summaries, and logical workflow visualizations are presented to assist researchers in the unambiguous determination of its chemical structure.
Compound Overview
This compound is a chemical compound featuring a phenol group attached to a 5-methyl-1,2,4-oxadiazole ring. Heterocyclic structures like oxadiazoles are recognized for their diverse biological activities and are common scaffolds in drug discovery.[1][2] Accurate structure determination is the foundational step for understanding its physicochemical properties, structure-activity relationships (SAR), and metabolic fate.
Chemical Properties:
Analytical Strategy for Structure Elucidation
A multi-technique approach is essential for the unambiguous confirmation of the chemical structure. The primary methods employed are NMR spectroscopy for mapping the carbon-hydrogen framework, mass spectrometry for determining the molecular mass and fragmentation pattern, and X-ray crystallography for the definitive three-dimensional structure in the solid state.
References
- 1. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural, CSD, Molecular Docking, Molecular Dynamics, and Hirshfeld Surface Analysis of a New Mesogen, Methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
Physicochemical Properties of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, incorporating both a phenol and a 1,2,4-oxadiazole moiety, suggests potential for a range of biological activities. The phenolic hydroxyl group can participate in hydrogen bonding and may confer antioxidant properties, while the 1,2,4-oxadiazole ring acts as a bioisostere for ester and amide groups, contributing to metabolic stability and modulating pharmacokinetic properties. This technical guide provides a summary of the known physicochemical properties of this compound, detailed experimental protocols for the determination of key parameters, and an overview of relevant biological signaling pathways that may be influenced by this class of molecules.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 176.17 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Light yellow to brown solid | --INVALID-LINK-- |
| Storage Temperature | 2-8°C | --INVALID-LINK-- |
| Purity | 98% | --INVALID-LINK-- |
Note: The following physicochemical properties are predicted values and have not been experimentally verified.
| Property | Predicted Value | Source |
| Boiling Point | 352.931°C at 760 mmHg | --INVALID-LINK-- |
| Flash Point | 167.247°C | --INVALID-LINK-- |
| Refractive Index | 1.578 | --INVALID-LINK-- |
Experimental Protocols for Physicochemical Characterization
Due to the lack of available experimental data, the following section details standardized protocols for the determination of crucial physicochemical properties.
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus with a heating block or oil bath and a suitable thermometer or temperature probe is used.
-
Procedure: The capillary tube is placed in the heating block, and the temperature is raised at a steady rate (e.g., 1-2°C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range. A sharp melting range (typically ≤ 1°C) is indicative of high purity.
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity and is a critical parameter for predicting its pharmacokinetic properties.
Methodology: Shake-Flask Method
-
Solvent Preparation: n-Octanol and water are mutually saturated by stirring together for 24 hours, followed by separation of the two phases.
-
Sample Preparation: A known concentration of the compound is dissolved in either the water-saturated octanol or the octanol-saturated water.
-
Partitioning: A measured volume of the prepared solution is mixed with a measured volume of the other phase in a flask. The mixture is then agitated (e.g., on a shaker) at a constant temperature until equilibrium is reached (typically several hours).
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Aqueous Solubility Determination
Aqueous solubility is a key factor influencing a drug's absorption and bioavailability.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water or a buffer of a specific pH in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.
-
Phase Separation: The undissolved solid is removed from the saturated solution by filtration or centrifugation.
-
Concentration Analysis: The concentration of the dissolved compound in the clear filtrate or supernatant is quantified using a validated analytical method (e.g., HPLC, LC-MS).
-
Result: The determined concentration represents the aqueous solubility of the compound under the specified conditions.
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is limited, the presence of the phenol and 1,2,4-oxadiazole moieties suggests potential interactions with key cellular signaling pathways. Phenolic compounds are known to exhibit antioxidant and anti-inflammatory properties, often through modulation of pathways such as the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways.
Representative Synthesis Workflow
The synthesis of this compound can be conceptually outlined as a multi-step process. A plausible synthetic route is depicted below.
Caption: A potential synthetic workflow for this compound.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a crucial regulator of inflammation, immunity, and cell survival.[1] Phenolic compounds can inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by a potential bioactive compound.
Nrf2 Antioxidant Response Pathway
The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress.[2][3] Phenolic compounds can activate this pathway, leading to the expression of antioxidant enzymes.
Caption: Activation of the Nrf2 antioxidant response pathway by a potential bioactive compound.
Conclusion
This compound represents a molecule with significant potential for further investigation in the field of drug discovery. While basic identification data is available, a comprehensive understanding of its physicochemical profile requires experimental determination of key properties such as melting point, logP, and aqueous solubility. The provided protocols offer a standardized approach for obtaining this critical data. Furthermore, based on its structural motifs, this compound is a candidate for modulating important cellular signaling pathways involved in inflammation and oxidative stress, such as NF-κB and Nrf2. Further research into its synthesis, characterization, and biological activity is warranted to fully elucidate its therapeutic potential.
References
A Senior Application Scientist's Guide to the Synthesis of Novel 1,2,4-Oxadiazole Compounds
Abstract
The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, prized for its role as a bioisostere for amide and ester functionalities, which imparts enhanced metabolic stability and favorable pharmacokinetic profiles to drug candidates.[1][2][3][4] This technical guide provides an in-depth exploration of the synthesis of 1,2,4-oxadiazole derivatives, intended for researchers, scientists, and professionals in drug development. We will navigate from the foundational classical methodologies to contemporary, high-efficiency protocols, elucidating the mechanistic underpinnings of each synthetic strategy. This document is designed to be a practical and authoritative resource, offering not just procedural steps but also the scientific rationale that guides the synthesis of these vital heterocyclic compounds.
Introduction: The Enduring Significance of the 1,2,4-Oxadiazole Nucleus
First synthesized in 1884 by Tiemann and Krüger, the 1,2,4-oxadiazole ring has evolved from a chemical curiosity to a privileged structure in drug discovery.[1][5] Its five-membered aromatic ring, containing one oxygen and two nitrogen atoms, is a versatile pharmacophore found in a wide array of biologically active molecules with applications as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[3][4][5][6] The stability of the 1,2,4-oxadiazole ring to metabolic degradation makes it an attractive replacement for more labile ester and amide groups, a strategy frequently employed to optimize drug-like properties.[4][7] This guide will provide a comprehensive overview of the synthetic routes to this important heterocyclic system, with a focus on practical application and mechanistic insight.
Foundational Synthetic Strategies: The Amidoxime Route
The most prevalent and versatile approach to the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is the reaction of an amidoxime with a carboxylic acid or its derivative.[5][8][9] This pathway, often referred to as the amidoxime route, proceeds through the formation of an O-acylamidoxime intermediate, which then undergoes cyclodehydration to yield the 1,2,4-oxadiazole ring.[1][10]
Mechanistic Overview
The reaction is initiated by the nucleophilic attack of the amidoxime nitrogen on an activated carbonyl carbon of the acylating agent. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic 1,2,4-oxadiazole ring. The choice of coupling agent to activate the carboxylic acid is a critical parameter that influences reaction efficiency and substrate scope.
Caption: General workflow for the synthesis of 1,2,4-oxadiazoles via the amidoxime route.
Classical Two-Step Protocol: Amidoxime Acylation and Cyclization
In the traditional two-step approach, the O-acylamidoxime intermediate is isolated before the cyclodehydration step. This method offers precise control over each stage of the reaction but can be more time-consuming.
Experimental Protocol: Synthesis of 3-Phenyl-5-methyl-1,2,4-oxadiazole
Step 1: O-Acylation of Benzamidoxime
-
Materials: Benzamidoxime (1.0 eq), Acetyl chloride (1.1 eq), Pyridine (2.0 eq), Dichloromethane (DCM).
-
Procedure:
-
Dissolve benzamidoxime in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine, followed by the dropwise addition of acetyl chloride.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude O-acetylbenzamidoxime.
-
Step 2: Cyclodehydration to 1,2,4-Oxadiazole
-
Materials: Crude O-acetylbenzamidoxime, Toluene.
-
Procedure:
-
Dissolve the crude O-acetylbenzamidoxime in toluene.
-
Heat the mixture to reflux (approximately 110 °C) for 6-12 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain 3-phenyl-5-methyl-1,2,4-oxadiazole.
-
Modern One-Pot Syntheses
To improve efficiency and simplify purification, numerous one-pot procedures have been developed.[11] These methods avoid the isolation of the intermediate O-acylamidoxime, making them highly suitable for library synthesis and high-throughput screening.[1]
Key Coupling Reagents for One-Pot Synthesis
| Coupling Agent | Abbreviation | Key Features |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble carbodiimide; byproducts are easily removed by aqueous workup.[5] |
| Dicyclohexylcarbodiimide | DCC | Highly effective, but the dicyclohexylurea (DCU) byproduct can be difficult to remove.[5] |
| Carbonyldiimidazole | CDI | Activates carboxylic acids in situ; reaction is clean with gaseous byproducts.[5][10] |
| Propane phosphonic acid anhydride | T3P® | A versatile and powerful coupling agent with easily removable byproducts.[1] |
Experimental Protocol: One-Pot Synthesis using EDC
-
Materials: Substituted amidoxime (1.0 eq), Substituted carboxylic acid (1.1 eq), EDC (1.2 eq), 1-Hydroxybenzotriazole (HOBt) (0.5 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), Dimethylformamide (DMF).
-
Procedure:
-
To a solution of the carboxylic acid and HOBt in anhydrous DMF, add EDC and stir for 30 minutes at room temperature to pre-activate the acid.
-
Add the amidoxime to the reaction mixture, followed by DIPEA.
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography.
-
The 1,3-Dipolar Cycloaddition Route
An alternative and powerful method for the synthesis of 1,2,4-oxadiazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile.[5] This [3+2] cycloaddition is a highly convergent approach that allows for the formation of the heterocyclic ring in a single step from two different nitrile-containing fragments.
Generation of Nitrile Oxides
Nitrile oxides are transient species and are typically generated in situ. Common methods for their generation include:
-
Dehydrohalogenation of hydroximoyl chlorides: This is a widely used method where a hydroximoyl chloride is treated with a base (e.g., triethylamine) to eliminate HCl.
-
Dehydration of nitroalkanes: Primary nitroalkanes can be dehydrated using reagents like phenyl isocyanate to furnish nitrile oxides.
Caption: Synthesis of 1,2,4-oxadiazoles via 1,3-dipolar cycloaddition of nitrile oxides.
Advanced and Enabling Methodologies
The demand for rapid synthesis of compound libraries for drug discovery has spurred the development of more efficient and environmentally benign synthetic methods.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of 1,2,4-oxadiazoles.[2][12] Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating.[2][13][14][15][16]
Experimental Protocol: Microwave-Assisted One-Pot Synthesis
-
Equipment: Dedicated microwave synthesizer.
-
Materials: Carboxylic acid (1.0 eq), Amidoxime (1.2 eq), HBTU (1.1 eq), DIPEA (3.0 eq), Acetonitrile.
-
Procedure:
-
In a microwave-safe reaction vessel, combine the carboxylic acid, amidoxime, HBTU, and DIPEA in acetonitrile.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 150 °C for 10-20 minutes.
-
After cooling, filter the reaction mixture to remove any solids.
-
Concentrate the filtrate and purify the residue by preparative HPLC or flash chromatography.
-
One-Pot Syntheses from Nitriles
Recent innovations have led to elegant one-pot procedures that start from readily available nitriles, bypassing the need to pre-form the amidoxime.[17][18] These methods typically involve the in situ formation of the amidoxime from the nitrile and hydroxylamine, followed by reaction with an acylating agent or an aldehyde.[11][17][19]
Experimental Protocol: One-Pot Synthesis from a Nitrile and an Aldehyde
-
Materials: Aryl nitrile (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Aldehyde (1.1 eq), Potassium carbonate (2.0 eq), Ethanol/Water.
-
Procedure:
-
Stir a mixture of the aryl nitrile, hydroxylamine hydrochloride, and potassium carbonate in an ethanol/water solvent system at room temperature for 8-12 hours to form the amidoxime in situ.
-
Add the aldehyde to the reaction mixture.
-
Heat the reaction to 60-80 °C for 4-8 hours.
-
Cool the reaction, add water, and extract with an organic solvent.
-
Purify the crude product via crystallization or column chromatography.
-
Conclusion and Future Perspectives
The synthesis of 1,2,4-oxadiazoles has undergone significant evolution, from classical multi-step procedures to highly efficient one-pot and microwave-assisted protocols. The methodologies outlined in this guide provide a robust toolkit for the synthesis of diverse 1,2,4-oxadiazole libraries. The continued development of novel catalysts and green synthetic approaches will undoubtedly further expand the accessibility and utility of this important heterocyclic scaffold in the pursuit of new therapeutic agents. The versatility of the starting materials and the increasing sophistication of synthetic methods ensure that the 1,2,4-oxadiazole nucleus will remain a central feature in the landscape of medicinal chemistry for the foreseeable future.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 11. ias.ac.in [ias.ac.in]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wjarr.com [wjarr.com]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
Literature Review: 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol and its Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive review of the available scientific literature surrounding the chemical entity 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol. While specific biological data for this exact molecule is limited in publicly accessible literature, this document delves into the synthesis, potential biological activities, and relevant experimental protocols based on closely related 1,2,4-oxadiazole and 1,3,4-oxadiazole analogs. The oxadiazole scaffold is a prominent feature in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer and antimicrobial properties. This guide aims to provide a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and similar compounds.
Introduction
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, which is recognized as a versatile scaffold in drug discovery. Its derivatives are known to possess a broad spectrum of biological activities. The phenolic moiety attached to this heterocyclic core in this compound suggests potential for various biological interactions, including antioxidant effects and hydrogen bonding with protein targets. This review synthesizes the available information on the synthesis and biological evaluation of analogous compounds to infer the potential properties and research avenues for the title compound.
Synthesis of this compound
A specific, detailed synthesis protocol for this compound is not explicitly described in the reviewed literature. However, based on the synthesis of a structurally similar compound, 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol, a plausible synthetic route can be proposed. The general strategy involves the reaction of a nitrile with hydroxylamine to form an amidoxime, followed by cyclization with an appropriate acylating agent.
Proposed Experimental Protocol
Step A: Preparation of N',4-dihydroxybenzimidamide
To a solution of 4-hydroxybenzonitrile in a suitable solvent such as ethanol, an aqueous solution of hydroxylamine is added. The reaction mixture is stirred for an extended period, typically 18 hours, and then concentrated under reduced pressure to yield the intermediate N',4-dihydroxybenzimidamide.
Step B: Cyclization to form this compound
The N',4-dihydroxybenzimidamide intermediate is then dissolved in a solvent like dichloromethane. Acetic anhydride is added, and the reaction mixture is heated to reflux for several hours. After cooling to room temperature, the reaction is quenched with water. The organic layer is separated, dried, and concentrated. The crude product can be purified by column chromatography to yield this compound.
Biological Activities of Related Oxadiazole Derivatives
While no specific biological data for this compound was found, numerous studies have reported the anticancer and antimicrobial activities of structurally similar 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives.
Anticancer Activity
Derivatives of 1,3,4-oxadiazole have shown significant anticancer activity. For example, 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol demonstrated notable growth inhibition against various cancer cell lines.[1] Another study highlighted a hybrid molecule containing both 1,2,4- and 1,3,4-oxadiazole rings with potent cytotoxicity against MCF-7 breast cancer cells.[2]
Table 1: Anticancer Activity of Selected Oxadiazole Derivatives
| Compound Reference | Cancer Cell Line | Activity Metric | Value | Citation |
| 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline | Human cancer cell panel (11 lines) | Mean IC50 | ~92.4 µM | [3] |
| Hybrid 1,2,4- and 1,3,4-oxadiazole | MCF-7 | IC50 | 0.34 ± 0.025 µM | [2] |
| Caffeic acid-based 1,3,4-oxadiazole (Compd. 5) | U87 (Glioblastoma) | IC50 | 35.1 µM | [4] |
| Caffeic acid-based 1,3,4-oxadiazole (Compd. 5) | T98G (Glioblastoma) | IC50 | 34.4 µM | [4] |
| Caffeic acid-based 1,3,4-oxadiazole (Compd. 5) | LN229 (Glioblastoma) | IC50 | 37.9 µM | [4] |
| Caffeic acid-based 1,3,4-oxadiazole (Compd. 5) | SKOV3 (Ovarian) | IC50 | 14.2 µM | [4] |
| Caffeic acid-based 1,3,4-oxadiazole (Compd. 5) | A549 (Lung) | IC50 | 18.3 µM | [4] |
Antimicrobial Activity
Various oxadiazole derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, a series of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles were screened against several bacterial strains, with some compounds showing potent activity.[5] Another study reported that 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol displayed promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[1]
Table 2: Antimicrobial Activity of Selected Oxadiazole Derivatives
| Compound Reference | Bacterial Strain | Activity Metric | Value | Citation |
| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Gram-positive & Gram-negative bacteria | MIC | 8 µg/mL | [1] |
| 2-(3,4-dimethylphenyl)-5-tosyl-1,3,4-oxadiazole | P. aeruginosa, E. aerogenes, E. coli, B. cereus, S. aureus, B. subtilis | Zone of Inhibition | Not specified | [5] |
| 2-(3-isopropylphenyl)-5-tosyl-1,3,4-oxadiazole | P. aeruginosa, E. aerogenes, E. coli, B. cereus, S. aureus, B. subtilis | Zone of Inhibition | Not specified | [5] |
| 2-(2-ethylphenyl)-5-tosyl-1,3,4-oxadiazole | P. aeruginosa, E. aerogenes, E. coli, B. cereus, S. aureus, B. subtilis | Zone of Inhibition | Not specified | [5] |
Experimental Protocols for Biological Evaluation
Detailed experimental protocols for assessing the biological activity of new chemical entities are crucial for reproducible research. The following sections outline general procedures for anticancer and antimicrobial screening, adapted from studies on related oxadiazole compounds.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is a general method for assessing the cytotoxicity of a compound against cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. The formazan crystals formed by viable cells are then dissolved in a solubilization buffer or DMSO.
-
Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a common method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
-
Bacterial Culture: Bacterial strains are grown in a suitable broth medium to a specific optical density.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Potential Signaling Pathways and Mechanisms of Action
The precise molecular targets and signaling pathways modulated by this compound are unknown. However, based on the activities of related compounds, several potential mechanisms can be hypothesized.
For anticancer activity, oxadiazole derivatives have been reported to act as tubulin polymerization inhibitors.[1] Tubulin is a key component of microtubules, which are essential for cell division. Inhibition of tubulin polymerization disrupts the cell cycle and leads to apoptosis.
For antimicrobial activity, some oxadiazole derivatives have been suggested to target DNA gyrase, an essential bacterial enzyme involved in DNA replication.[1] Inhibition of DNA gyrase leads to the disruption of bacterial DNA synthesis and ultimately cell death.
Conclusion
While direct experimental data on this compound is scarce, the extensive research on related 1,2,4- and 1,3,4-oxadiazole derivatives provides a strong foundation for future investigations. The synthesis of this compound appears feasible using established chemical methods. Based on the activity of its analogs, this compound holds potential as a scaffold for the development of novel anticancer and antimicrobial agents. Further research, including its synthesis and comprehensive biological evaluation, is warranted to elucidate its specific pharmacological profile and therapeutic potential. This guide serves as a starting point for researchers to design and execute such studies.
References
- 1. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation and network pharmacology based studies of 1,3,4-oxadiazole bearing azaphenols as anticancer agents | Semantic Scholar [semanticscholar.org]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies [mdpi.com]
- 5. Oxadiazolines as Photoreleasable Labels for Drug Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Investigating the Antibacterial Potential of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol
Introduction: The Promise of Oxadiazole Scaffolds in an Era of Antimicrobial Resistance
The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antibacterial agents.[1] Heterocyclic compounds, particularly those containing the oxadiazole nucleus, have emerged as a privileged scaffold in medicinal chemistry due to their diverse and potent biological activities.[2][3][4] The 1,2,4- and 1,3,4-oxadiazole isomers, in particular, are featured in a multitude of compounds exhibiting antibacterial, antifungal, anticancer, and anti-inflammatory properties.[5][6][7]
The oxadiazole ring is considered a bioisostere of amide and ester functionalities, enhancing properties like metabolic stability and bioavailability.[6] Its presence can modulate the polarity and flexibility of a molecule, facilitating critical interactions with biological targets.[8] Various derivatives have been shown to exert their antibacterial effects through diverse mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase, topoisomerases, and peptide deformylase, or by disrupting cell wall synthesis pathways.[7][8][9]
This document provides a detailed guide for researchers, scientists, and drug development professionals on how to conduct foundational antibacterial studies on 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol . While specific data on this particular compound is nascent, the protocols outlined herein are based on established methodologies for evaluating novel chemical entities and are informed by the extensive research on related oxadiazole derivatives.[1][10][11]
Compound Profile: this compound
-
Structure:
-
Rationale for Investigation: The phenolic hydroxyl group combined with the 1,2,4-oxadiazole ring presents a compelling structure for antibacterial investigation. The phenol moiety is a known pharmacophore with antiseptic properties, while the oxadiazole core provides a stable and versatile platform for potential interactions with bacterial targets.
Phase 1: Primary Screening - Determining Antimicrobial Spectrum and Potency
The initial phase of investigation aims to establish whether this compound possesses antibacterial activity and to quantify its potency. The core experiments in this phase are the determination of the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion assay.
Minimum Inhibitory Concentration (MIC) Assay
Causality and Justification: The MIC assay is the gold standard for quantifying the in vitro potency of an antimicrobial agent.[13] It determines the lowest concentration of the compound that visibly inhibits the growth of a target microorganism. This quantitative measure is crucial for comparing the compound's activity against different bacterial strains and with standard antibiotics. The broth microdilution method is a widely accepted, high-throughput technique for MIC determination.[1][14]
Experimental Workflow: Broth Microdilution MIC Assay
Caption: Workflow for MIC determination via broth microdilution.
Detailed Protocol: Broth Microdilution
-
Preparation of Compound: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit bacterial growth.[14]
-
Inoculum Preparation: Culture selected bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) in a suitable broth overnight. Dilute the culture in fresh Cation-Adjusted Mueller-Hinton Broth (CAMHB) and incubate until it reaches the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[15]
-
Assay Plate Setup: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in CAMHB to achieve a range of final concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB so that adding it to the wells results in a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a sterility control (broth only), a growth control (broth and inoculum), and a solvent toxicity control (broth, inoculum, and the highest concentration of DMSO used). A standard antibiotic (e.g., ciprofloxacin) should be run in parallel as a positive control.
-
Incubation and Reading: Seal the plate and incubate at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth (turbidity).[15]
Agar Disk Diffusion Assay
Causality and Justification: This method provides a qualitative to semi-quantitative assessment of antibacterial activity and is excellent for rapid screening against a panel of microorganisms.[1] The principle relies on the diffusion of the antimicrobial agent from a saturated disk into an agar medium inoculated with bacteria. The size of the resulting zone of inhibition (ZOI) correlates with the susceptibility of the bacterium to the agent.[11]
Detailed Protocol: Disk Diffusion
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation of Agar Plate: Within 15 minutes of standardizing the inoculum, dip a sterile swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[15]
-
Disk Preparation and Placement: Impregnate sterile filter paper disks (6 mm diameter) with a known amount of the this compound solution (e.g., 30 µ g/disk ). Allow the solvent to evaporate completely. Using sterile forceps, place the disks onto the inoculated agar surface, pressing gently to ensure full contact.
-
Incubation and Measurement: Invert the plates and incubate at 37°C for 18-24 hours. Measure the diameter of the zone of complete growth inhibition in millimeters (mm).
Data Presentation for Phase 1
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus ATCC 29213 | Gram-positive | ||
| Bacillus subtilis ATCC 6633 | Gram-positive | ||
| Escherichia coli ATCC 25922 | Gram-negative |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | | |
Table 2: Zone of Inhibition (ZOI) for this compound
| Bacterial Strain | Disk Content (µg) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus ATCC 29213 | 30 | |
| Bacillus subtilis ATCC 6633 | 30 | |
| Escherichia coli ATCC 25922 | 30 |
| Pseudomonas aeruginosa ATCC 27853 | 30 | |
Phase 2: Elucidating the Mode of Action - Bactericidal vs. Bacteriostatic
Once inhibitory activity is confirmed, the next critical step is to determine whether the compound kills the bacteria (bactericidal) or merely prevents their replication (bacteriostatic). This is a key differentiator in drug development. The time-kill kinetics assay is the definitive method for this determination.
Time-Kill Kinetics Assay
Causality and Justification: This dynamic assay measures the rate of bacterial killing over time when exposed to different concentrations of the antimicrobial agent.[1] By plotting viable cell counts (CFU/mL) against time, one can visualize the compound's effect. A bactericidal agent is typically defined by a ≥3-log₁₀ (99.9%) reduction in the initial inoculum count.[15] This assay provides invaluable information on the concentration- and time-dependency of the compound's activity.
Experimental Workflow: Time-Kill Kinetics Assay
Caption: Workflow for the time-kill kinetics assay.
Detailed Protocol: Time-Kill Kinetics
-
Inoculum Preparation: Prepare a mid-log phase bacterial culture and adjust the concentration to approximately 5 x 10⁵ CFU/mL in several flasks containing fresh CAMHB.
-
Exposure to Compound: Add this compound to the flasks at various concentrations relative to its predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control flask without the compound.
-
Time-Course Sampling: Incubate all flasks at 37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline. Plate a defined volume of each dilution onto nutrient agar plates.
-
Data Analysis: Incubate the plates for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL against time for each concentration and the control. A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum is considered bactericidal.[15]
Data Presentation for Phase 2
Table 3: Time-Kill Kinetics of this compound against S. aureus
| Time (hours) | Log₁₀ CFU/mL (Control) | Log₁₀ CFU/mL (0.5 x MIC) | Log₁₀ CFU/mL (1 x MIC) | Log₁₀ CFU/mL (2 x MIC) | Log₁₀ CFU/mL (4 x MIC) |
|---|---|---|---|---|---|
| 0 | |||||
| 2 | |||||
| 4 | |||||
| 8 |
| 24 | | | | | |
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the initial characterization of the antibacterial properties of this compound. Successful outcomes from these studies—namely, potent MIC values against a range of clinically relevant bacteria and a clear bactericidal mode of action—would strongly justify advancing the compound into further stages of drug discovery. Subsequent studies could include investigating the mechanism of action through assays like macromolecular synthesis inhibition, exploring the potential for resistance development, and conducting preliminary toxicity assessments using mammalian cell lines. The versatility of the oxadiazole scaffold continues to make it a highly attractive starting point for the development of new therapeutics to combat infectious diseases.[2][3]
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 4. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 5. mdpi.com [mdpi.com]
- 6. Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 11. ibtbioservices.com [ibtbioservices.com]
- 12. This compound | CymitQuimica [cymitquimica.com]
- 13. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
Application of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol in Cancer Research: A General Overview and Methodological Approach
Note to the Reader: As of the current date, specific research detailing the direct application of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol in cancer research is not available in the public domain. The following application notes and protocols are therefore based on the broader class of oxadiazole-containing compounds, which have demonstrated significant potential as anticancer agents.[1][2][3][4] These methodologies provide a foundational framework for evaluating the potential of novel oxadiazole derivatives, including this compound.
Application Notes
Introduction
The 1,2,4-oxadiazole moiety is a five-membered heterocyclic ring that has garnered considerable attention in medicinal chemistry due to its bioisosteric properties and a wide spectrum of biological activities.[2] Derivatives of 1,2,4-oxadiazole have been investigated for various therapeutic applications, with a significant focus on their potential as anticancer agents.[2] These compounds have been shown to exhibit cytotoxic effects against a range of cancer cell lines, often through mechanisms that involve the inhibition of key cellular processes such as cell proliferation and survival.[2][4]
Mechanism of Action (General for Oxadiazole Derivatives)
While the precise mechanism of this compound is uncharacterized, related oxadiazole compounds have been reported to exert their anticancer effects through various mechanisms, including:
-
Enzyme Inhibition: Many oxadiazole derivatives act as inhibitors of crucial enzymes involved in cancer progression, such as thymidine phosphorylase and histone deacetylases (HDACs).[4]
-
Disruption of Signaling Pathways: These compounds can interfere with key signaling pathways that regulate cell growth, apoptosis, and angiogenesis.
-
Tubulin Polymerization Inhibition: Some oxadiazole-linked aryl compounds have been designed as tubulin inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[3]
Further research is necessary to elucidate the specific molecular targets and mechanisms of action for this compound.
Preclinical Data Summary (Hypothetical Data for Illustrative Purposes)
The following table summarizes hypothetical preclinical data for a generic oxadiazole compound to illustrate how such data would be presented. This is not actual data for this compound.
| Cancer Cell Line | Assay Type | IC50 (µM) | Percentage of Inhibition (%) | Reference Compound |
| MCF-7 (Breast) | MTT Assay (48h) | 15.2 | 85% at 50 µM | Doxorubicin |
| A549 (Lung) | MTT Assay (48h) | 22.5 | 78% at 50 µM | Cisplatin |
| HT-29 (Colon) | MTT Assay (48h) | 18.9 | 81% at 50 µM | 5-Fluorouracil |
| PANC-1 (Pancreas) | SRB Assay (72h) | 31.4 | 72% at 50 µM | Gemcitabine |
Experimental Protocols
The following are detailed protocols for key experiments that would be essential in evaluating the anticancer potential of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 2: Western Blot Analysis for Apoptosis Markers
This protocol is used to investigate the effect of the compound on proteins involved in apoptosis.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway potentially targeted by oxadiazole derivatives.
Experimental Workflow Diagram
Caption: General workflow for preclinical evaluation of novel anticancer compounds.
References
- 1. Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Laboratory Synthesis of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the laboratory synthesis of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol, a heterocyclic compound of interest in medicinal chemistry. The 1,2,4-oxadiazole ring is a common scaffold in various biologically active compounds, acting as a bioisosteric replacement for ester and amide groups to enhance metabolic stability and binding properties.[1][2] The synthesis follows a robust two-step procedure involving the formation of a key amidoxime intermediate from a commercially available nitrile, followed by cyclization with an acetylating agent. This protocol includes detailed methodologies, quantitative data summaries, and workflow visualizations to ensure reproducibility and clarity for researchers in drug discovery and organic synthesis.
Overall Synthetic Scheme
The synthesis of this compound is typically achieved in two primary steps:
-
Amidoxime Formation: Reaction of 4-hydroxybenzonitrile with hydroxylamine to form N',4-dihydroxybenzenecarboximidamide (4-hydroxybenzamidoxime).
-
Cyclization: Acylation of the amidoxime with acetic anhydride followed by dehydrative cyclization to yield the final 1,2,4-oxadiazole product.
The general synthesis of 1,2,4-oxadiazoles involves the coupling of an amidoxime with an activated carboxyl group, followed by dehydrative cyclization.[3]
Figure 1: Overall two-step reaction pathway for the synthesis of the target compound.
Experimental Protocols
Safety Precautions: This protocol involves hazardous materials. Hydroxylamine is corrosive and potentially explosive. Acetic anhydride and pyridine are corrosive and toxic. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of N',4-dihydroxybenzenecarboximidamide (4-Hydroxybenzamidoxime)
This procedure outlines the conversion of 4-hydroxybenzonitrile to its corresponding amidoxime. The reaction of nitriles with hydroxylamine is a standard method for preparing amidoximes.[1][3][4]
Materials:
-
4-hydroxybenzonitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium carbonate (K₂CO₃)
-
Ethanol (EtOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1M solution
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
-
pH paper or pH meter
Procedure:
-
In a 250 mL round-bottom flask, combine 4-hydroxybenzonitrile (e.g., 10.0 g, 83.9 mmol), hydroxylamine hydrochloride (e.g., 8.75 g, 125.9 mmol, 1.5 equiv), and potassium carbonate (e.g., 17.4 g, 125.9 mmol, 1.5 equiv).
-
Add a mixture of ethanol and water (e.g., 3:1 ratio, 120 mL).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring.
-
Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile is consumed.
-
After completion, cool the reaction mixture to room temperature and then further chill in an ice bath for 30 minutes.
-
Slowly acidify the mixture to pH 5-6 by the dropwise addition of 1M HCl. This will precipitate the product.
-
Collect the resulting white solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water (2 x 30 mL).
-
Dry the product under vacuum to yield N',4-dihydroxybenzenecarboximidamide as a white crystalline solid.
Protocol 2: Synthesis of this compound
This protocol details the cyclization of the amidoxime intermediate with acetic anhydride to form the 1,2,4-oxadiazole ring.
Materials:
-
N',4-dihydroxybenzenecarboximidamide (from Protocol 1)
-
Acetic anhydride ((CH₃CO)₂O)
-
Pyridine
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Equipment for recrystallization or column chromatography
Procedure:
-
Suspend N',4-dihydroxybenzenecarboximidamide (e.g., 5.0 g, 32.9 mmol) in pyridine (e.g., 25 mL) in a 100 mL round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride (e.g., 3.7 mL, 39.4 mmol, 1.2 equiv) dropwise to the stirred suspension.
-
Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 115 °C) for 2-3 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (approx. 100 g).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1M HCl (2 x 40 mL) to remove pyridine, saturated NaHCO₃ solution (2 x 40 mL), and brine (1 x 40 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel to afford this compound as a solid.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Amidoxime Formation | NH₂OH·HCl, K₂CO₃ | EtOH/H₂O | 80-85 | 4-6 | 85-95% |
| 2 | Oxadiazole Cyclization | Acetic Anhydride, Pyridine | Pyridine | 115 | 2-3 | 70-85% |
Note: Yields are representative and may vary based on reaction scale and purification efficiency.
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| CAS Number | 49787-02-2[5] |
| Molecular Formula | C₉H₈N₂O₂[5] |
| Molecular Weight | 176.17 g/mol [5] |
| Appearance | White to off-white solid |
| Purity | >98%[5] |
| ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | 10.15 (s, 1H, -OH), 7.85 (d, J=8.8 Hz, 2H, Ar-H), 6.95 (d, J=8.8 Hz, 2H, Ar-H), 2.60 (s, 3H, -CH₃) |
| ¹³C NMR (DMSO-d₆, 101 MHz), δ (ppm) | 175.5, 168.0, 160.5, 129.5 (2C), 118.0, 116.0 (2C), 11.5 |
| Mass Spec (ESI-MS) m/z | 177.1 [M+H]⁺ |
Note: Spectroscopic data are predicted or based on typical values for this structure and should be confirmed by experimental analysis.
Visualizations
Figure 2: Detailed experimental workflow for the synthesis protocol.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
Application Notes and Protocols: Evaluating 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol as an Antioxidant Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. This has led to a significant interest in the discovery and development of novel antioxidant agents. Phenolic compounds are a well-established class of antioxidants, and the incorporation of heterocyclic scaffolds, such as oxadiazoles, has been a strategy to develop new therapeutic agents. The 1,2,4-oxadiazole moiety, in particular, is a bioisostere for ester and amide groups, potentially enhancing the pharmacological profile of a compound.
This document provides a framework for the investigation of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol as a potential antioxidant agent. While specific antioxidant data for this compound is not yet extensively published, this guide offers detailed protocols for common in vitro antioxidant assays and templates for data presentation based on studies of structurally related phenolic and oxadiazole derivatives. The provided methodologies for DPPH, ABTS, and FRAP assays are standard in the field for screening and characterizing the antioxidant capacity of novel synthetic compounds.
Data Presentation
Quantitative data from antioxidant assays should be meticulously recorded and presented to allow for clear interpretation and comparison. The following tables are templates for organizing experimental results for this compound against standard antioxidants.
Table 1: DPPH Radical Scavenging Activity
| Compound/Standard | Concentration (µg/mL or µM) | % Inhibition | IC50 (µg/mL or µM) |
| This compound | |||
| Ascorbic Acid (Standard) | |||
| Trolox (Standard) |
Table 2: ABTS Radical Cation Scavenging Activity
| Compound/Standard | Concentration (µg/mL or µM) | % Inhibition | IC50 (µg/mL or µM) |
| This compound | |||
| Ascorbic Acid (Standard) | |||
| Trolox (Standard) |
Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay
| Compound/Standard | Concentration (µg/mL or µM) | Absorbance at 593 nm | FRAP Value (mM Fe(II)/g) |
| This compound | |||
| Ascorbic Acid (Standard) | |||
| Trolox (Standard) |
Experimental Protocols
The following are detailed protocols for the most common in vitro antioxidant assays that can be applied to evaluate the antioxidant potential of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compound: this compound
-
Standard antioxidant: Ascorbic acid or Trolox
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to prevent degradation.
-
Preparation of test compound and standard solutions: Prepare a stock solution of the test compound and the standard antioxidant in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Assay:
-
In a 96-well microplate, add 100 µL of the various concentrations of the test compound or standard to the wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the blank, add 200 µL of methanol.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100
Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
Determination of IC50: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The pre-formed radical cation is green in color and is reduced to a colorless form by the antioxidant.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compound: this compound
-
Standard antioxidant: Ascorbic acid or Trolox
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS radical cation (ABTS•+) solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Dilution of ABTS•+ solution: Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of test compound and standard solutions: Prepare a stock solution and serial dilutions of the test compound and standard antioxidant in the same solvent used for diluting the ABTS•+ solution.
-
Assay:
-
In a 96-well microplate, add 20 µL of the various concentrations of the test compound or standard to the wells.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
For the control, add 20 µL of the solvent and 180 µL of the diluted ABTS•+ solution.
-
-
Incubation: Incubate the microplate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of scavenging activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
% Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100
Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a blue-colored ferrous-tripyridyltriazine complex, which is measured spectrophotometrically.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compound: this compound
-
Standard: Ferrous sulfate (FeSO₄·7H₂O) or Trolox
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v). Warm the reagent to 37°C before use.
-
Preparation of test compound and standard solutions: Prepare a stock solution and serial dilutions of the test compound. For the standard curve, prepare a series of concentrations of FeSO₄.
-
Assay:
-
In a 96-well microplate, add 20 µL of the various concentrations of the test compound or standard to the wells.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
For the blank, add 20 µL of the solvent and 180 µL of the FRAP reagent.
-
-
Incubation: Incubate the microplate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation of FRAP value: Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations. Use the equation of the standard curve to determine the FRAP value of the test compound, which is expressed as mM of Fe(II) equivalents per gram of the compound.
Visualizations
The following diagrams illustrate the general workflow for antioxidant screening and a hypothetical mechanism of action for a phenolic antioxidant.
Application Note: A Strategic Framework for Efficacy Testing of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol
Introduction
The discovery and development of novel small molecules for therapeutic use is a meticulous process requiring a robust and logically staged experimental plan.[1] This guide provides a comprehensive framework for evaluating the efficacy of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol , a compound featuring two key pharmacophores: a phenol ring and a 1,2,4-oxadiazole moiety. Oxadiazole derivatives are a significant class of heterocyclic compounds known for their chemical stability and a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3][4] The phenol group is also a common feature in many biologically active compounds, contributing to antioxidant and receptor-binding properties.[5]
Given this structural foundation, a primary hypothesis is that this compound possesses anti-inflammatory properties. This document outlines a tiered approach, beginning with fundamental in vitro characterization and progressing to targeted mechanistic assays and finally, validation in established in vivo models of inflammation. The protocols described herein are designed to be self-validating, incorporating essential controls to ensure data integrity and trustworthiness, guiding researchers from initial screening to preclinical proof-of-concept.
Section 1: Compound Characterization and Preparation
Before biological testing, it is critical to characterize the compound and establish a reliable protocol for its solubilization and handling. This ensures reproducibility across all subsequent assays.
1.1 Physicochemical Properties
-
Chemical Name: this compound
-
CAS Number: 49787-02-2[6]
-
Molecular Formula: C₉H₈N₂O₂[7]
-
Molecular Weight: 176.17 g/mol [7]
-
Appearance: Light yellow to brown solid[7]
1.2 Protocol: Stock Solution Preparation and Storage
Causality: The choice of solvent is critical; it must fully dissolve the compound without exhibiting toxicity to the cells used in subsequent assays. Dimethyl sulfoxide (DMSO) is a common choice for its strong solubilizing power and low toxicity at typical working concentrations (<0.5%).
-
Solubility Testing: Empirically determine the solubility of the compound in various biocompatible solvents (e.g., DMSO, Ethanol).
-
Preparation of High-Concentration Stock:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve in a minimal volume of 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Use gentle vortexing or sonication if necessary.
-
Ensure the compound is fully dissolved with no visible particulates.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Store aliquots at -20°C or -80°C, protected from light.
-
-
Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate cell culture medium. Ensure the final concentration of DMSO in the medium applied to cells is consistent across all treatment groups and does not exceed a non-toxic level (typically ≤0.5%).
Section 2: In Vitro Efficacy Assessment
The in vitro assessment follows a logical progression from broad phenotypic screening to more focused mechanistic studies. This tiered approach efficiently identifies biological activity and subsequently elucidates the underlying mechanism of action.[1][8]
Tier 1: Primary Screening for Bioactivity
The initial goal is to determine the compound's therapeutic window by assessing its cytotoxicity and to screen for general anti-inflammatory activity.
2.1.1 Protocol: Cell Viability/Cytotoxicity Assay
Principle of the Assay: This step is crucial for distinguishing between a true therapeutic effect and an effect caused by cell death. The MTT assay, for example, measures the metabolic activity of viable cells, providing an indirect count of their number.
-
Cell Seeding: Seed a relevant cell line (e.g., RAW 264.7 murine macrophages for inflammation studies) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a series of dilutions of the test compound in culture medium, typically spanning a wide concentration range (e.g., 0.1 µM to 100 µM).
-
Incubation: Remove the old medium from the cells and add the compound-containing medium. Incubate for a period relevant to the efficacy assays (e.g., 24-48 hours).
-
Controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound dose.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).
-
Untreated Control: Cells in medium only.
-
-
Assay Execution (MTT Example):
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the resulting formazan crystals with a solubilization solution (e.g., acidified isopropanol or DMSO).
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the CC50 (50% cytotoxic concentration). Concentrations for subsequent efficacy assays should be well below the CC50 value.
2.1.2 Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
Principle of the Assay: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO).[9] Measuring the inhibition of NO production is a robust and high-throughput method to screen for potential anti-inflammatory activity.[10]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate as described in Protocol 2.1.1.
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Controls:
-
Negative Control: Cells with medium only (no LPS, no compound).
-
Vehicle Control: Cells treated with LPS and the vehicle (DMSO).
-
Positive Control: Cells treated with LPS and a known inhibitor of NO synthesis (e.g., L-NAME or a known anti-inflammatory drug like Dexamethasone).
-
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
NO Measurement (Griess Assay):
-
Collect 50 µL of the cell supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Create a standard curve using sodium nitrite. Quantify the concentration of nitrite (a stable product of NO) in each sample. Calculate the percentage inhibition of NO production compared to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of NO production).
Tier 2: Mechanistic Elucidation
If the compound demonstrates significant anti-inflammatory activity in Tier 1, the next step is to investigate its mechanism of action. G-protein-coupled receptors (GPCRs) are a major class of drug targets that mediate inflammatory processes.[11][12] Assaying for modulation of GPCR signaling is a logical next step.
2.2.1 Protocol: GPCR Signaling Pathway Assays (cAMP Measurement)
Principle of the Assay: Many GPCRs signal through the modulation of intracellular cyclic AMP (cAMP) levels.[12][13] Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease it. Measuring changes in cAMP in response to the compound can indicate GPCR pathway engagement.
-
Cell Line Selection: Use a cell line stably expressing a GPCR of interest known to be involved in inflammation (e.g., a chemokine receptor expressed in HEK293 cells).
-
Assay Preparation: Seed the cells in a 96-well or 384-well plate.
-
Compound Treatment: Treat cells with various concentrations of the test compound in the presence or absence of a known agonist for the target GPCR.
-
Controls:
-
Basal Control: Untreated cells.
-
Agonist Control: Cells treated only with the known GPCR agonist.
-
Positive Control (Inhibition): Cells treated with the agonist and a known antagonist.
-
-
cAMP Measurement: Use a commercial kit based on principles like HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence (e.g., Promega's GloSensor™ assay).[13] Follow the manufacturer's protocol for cell lysis (if required) and reagent addition.
-
Data Acquisition: Read the plate using a compatible plate reader.
-
Data Analysis: Calculate the change in cAMP levels relative to controls. Determine if the compound acts as an agonist (increases/decreases cAMP on its own), an antagonist (blocks the effect of the agonist), or an allosteric modulator.
Diagram 1: Generalized GPCR Signaling Cascade
This diagram illustrates the canonical signaling pathway for Gs and Gi-coupled GPCRs, which represent common targets for anti-inflammatory drug discovery.
Caption: A simplified diagram of a GPCR signaling pathway.
Section 3: In Vivo Efficacy Validation
Positive in vitro results must be validated in a living system to assess the compound's real-world potential, considering factors like pharmacokinetics and bioavailability.[14][15]
Model 1: Carrageenan-Induced Paw Edema (Acute Inflammation)
Rationale: This is a classic, reproducible model of acute inflammation, ideal for initial in vivo screening of anti-inflammatory compounds.[16][17] Carrageenan injection induces a biphasic inflammatory response characterized by edema (swelling).
3.1.1 Protocol: Paw Edema in Rats
-
Animal Acclimation: Acclimate male Wistar rats or Swiss albino mice for at least one week.
-
Grouping: Randomly divide animals into groups (n=6-8 per group).
-
Group 1 (Vehicle Control): Receives the vehicle (e.g., 0.5% CMC in saline).
-
Group 2 (Positive Control): Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Groups 3-5 (Test Groups): Receive this compound at different doses (e.g., 10, 30, 100 mg/kg, p.o.).
-
-
Dosing: Administer the respective treatments orally (p.o.) or intraperitoneally (i.p.).
-
Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume (time 0).
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.[10]
-
Model 2: Collagen-Induced Arthritis (Chronic Inflammation)
Rationale: If the compound shows strong efficacy in the acute model, testing it in a chronic, immunologically-driven model like Collagen-Induced Arthritis (CIA) is the next step. The CIA model in mice shares many pathological features with human rheumatoid arthritis, including synovitis and joint destruction.[18][19][20]
3.2.1 Protocol: CIA in DBA/1 Mice
-
Animal Acclimation: Acclimate male DBA/1 mice for one week.
-
Primary Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA). Administer a booster injection of 100 µL.
-
Treatment Protocol: Begin dosing around day 21-25 (at the typical onset of clinical signs) and continue daily until the end of the study (e.g., day 42).
-
Group 1 (Vehicle Control): Receives vehicle.
-
Group 2 (Positive Control): Receives a standard therapeutic (e.g., Methotrexate or an anti-TNF biologic).
-
Groups 3-5 (Test Groups): Receive the test compound at various doses.
-
-
Clinical Assessment: Score the mice for signs of arthritis 3 times per week, starting from day 21. Use a standard scoring system (e.g., 0-4 for each paw, for a maximum score of 16 per animal).
-
0 = No evidence of erythema or swelling.
-
1 = Subtle erythema or swelling in one joint.
-
2 = Moderate erythema and swelling.
-
3 = Severe erythema and swelling affecting multiple joints.
-
4 = Maximal inflammation with ankylosis.
-
-
Terminal Analysis (Day 42):
-
Collect blood for analysis of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.
-
Harvest paws for histological analysis to assess inflammation, pannus formation, and bone erosion.
-
Section 4: Data Presentation and Interpretation
Table 1: Example In Vitro Dose-Response Data Summary
| Concentration (µM) | % Cell Viability (CC50) | % NO Inhibition (IC50) |
| 0.1 | 100 ± 4.5 | 5 ± 2.1 |
| 1 | 98 ± 5.1 | 25 ± 3.8 |
| 10 | 95 ± 4.2 | 60 ± 5.5 |
| 50 | 85 ± 6.3 | 88 ± 4.1 |
| 100 | 45 ± 7.0 | 95 ± 3.2 |
| Calculated Value | >100 µM | ~8 µM |
Data are presented as mean ± SD. This hypothetical data suggests the compound is a potent inhibitor of NO production at non-toxic concentrations.
Table 2: Example In Vivo Study Design for CIA Model
| Group | Treatment | Dose (mg/kg) | Route | N |
| 1 | Vehicle (0.5% CMC) | - | p.o. | 10 |
| 2 | Methotrexate | 1 | p.o. | 10 |
| 3 | Compound X | 10 | p.o. | 10 |
| 4 | Compound X | 30 | p.o. | 10 |
| 5 | Compound X | 100 | p.o. | 10 |
Section 5: Experimental Workflow and Decision Logic
The entire process can be visualized as a decision-making tree, where results from one stage dictate the progression to the next. This ensures that resources are focused on compounds with the highest potential.
Diagram 2: Integrated Efficacy Testing Workflow
This flowchart outlines the strategic progression from initial compound handling through in vitro screening and in vivo validation.
Caption: A strategic workflow for evaluating compound efficacy.
References
- 1. frontiersin.org [frontiersin.org]
- 2. jpbsci.com [jpbsci.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound | 49787-02-2 [amp.chemicalbook.com]
- 8. criver.com [criver.com]
- 9. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. marinbio.com [marinbio.com]
- 13. biocompare.com [biocompare.com]
- 14. ppd.com [ppd.com]
- 15. Preclinical Development (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 16. In vivo screening method for anti inflammatory agent | PPTX [slideshare.net]
- 17. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 18. Animal models for rheumatoid arthritis [jstage.jst.go.jp]
- 19. Frontiers | How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates [frontiersin.org]
- 20. Animal models of rheumatoid arthritis and their relevance to human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. fda.gov [fda.gov]
- 22. escholarship.org [escholarship.org]
Application Note: Quantitative Analysis of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol in Human Plasma by HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the sensitive and selective quantification of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).
Introduction
This compound is a heterocyclic compound with potential applications in pharmaceutical development.[1][2][3] Accurate and reliable quantification of this analyte in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note describes a robust HPLC-MS/MS method for the determination of this compound in human plasma. The method utilizes a simple protein precipitation step for sample preparation followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled analog)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
HPLC System: A high-performance liquid chromatography system capable of delivering accurate gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., Kinetex Phenyl-Hexyl, 50 x 4.6 mm, 2.6 µm) is recommended for good peak shape and separation.[4]
Sample Preparation
A protein precipitation method is employed for the extraction of the analyte and internal standard from the plasma matrix.[5]
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer to an autosampler vial for HPLC-MS/MS analysis.
HPLC Method
The chromatographic separation is achieved using a gradient elution on a C18 column.
| Parameter | Condition |
| Column | Kinetex Phenyl-Hexyl (50 x 4.6 mm, 2.6 µm) or equivalent[4] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.6 mL/min[4] |
| Column Temp. | 40°C[4] |
| Injection Vol. | 10 µL |
| Gradient | Time (min) |
| 0.0 | |
| 1.0 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
Mass Spectrometry Method
Detection is performed using a triple quadrupole mass spectrometer with an ESI source operating in positive ionization mode.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| Nebulizer Gas | 55 psi |
| Turbo Gas | 60 psi |
MRM Transitions (Hypothetical - requires optimization)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 177.1 | 109.1 | 150 | 25 |
| Internal Standard (IS) | User-defined | User-defined | 150 | User-defined |
Note: The precursor ion for the analyte is based on its calculated monoisotopic mass [M+H]+. The product ion is a plausible fragment resulting from the cleavage of the phenol ring from the oxadiazole moiety. These values must be experimentally determined and optimized.
Data Presentation
Calibration Curve and Linearity
The method should be validated over a suitable concentration range. A typical calibration curve for a similar compound was linear over the range of 2-2000 ng/mL.[4]
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 2 | Example Value |
| 10 | Example Value |
| 50 | Example Value |
| 200 | Example Value |
| 500 | Example Value |
| 1000 | Example Value |
| 1500 | Example Value |
| 2000 | Example Value |
Linearity: R² > 0.99
Accuracy and Precision
The accuracy and precision of the method should be evaluated using quality control (QC) samples at low, medium, and high concentrations.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| LQC | 6 | < 15% | ± 15% | < 15% | ± 15% |
| MQC | 750 | < 15% | ± 15% | < 15% | ± 15% |
| HQC | 1750 | < 15% | ± 15% | < 15% | ± 15% |
Acceptance criteria are based on FDA guidelines for bioanalytical method validation.
Experimental Workflow Diagram
Caption: Workflow for the HPLC-MS/MS analysis of this compound.
Conclusion
This application note presents a comprehensive and robust HPLC-MS/MS method for the quantification of this compound in human plasma. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, provides the necessary detail for implementation in a research or drug development setting. The method is designed to be sensitive, selective, and suitable for high-throughput analysis, making it a valuable tool for pharmacokinetic and other related studies. It is important to note that the mass spectrometric parameters are hypothetical and require experimental optimization for the specific analyte and instrument used.
References
- 1. wjps.uowasit.edu.iq [wjps.uowasit.edu.iq]
- 2. journalspub.com [journalspub.com]
- 3. mdpi.com [mdpi.com]
- 4. View of The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma | Research Results in Pharmacology [rrpharmacology.ru]
- 5. Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Spectroscopy of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the acquisition and analysis of Nuclear Magnetic Resonance (NMR) spectra of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol. The protocol covers sample preparation, instrument parameters for ¹H and ¹³C NMR spectroscopy, and data processing. Expected chemical shifts are summarized for interpretative guidance. A workflow diagram is included to provide a clear overview of the experimental process.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such molecules. This protocol outlines the standardized procedure for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.
Chemical Structure:
Molecular Formula: C₉H₈N₂O₂[1]
Molecular Weight: 176.17 g/mol [1]
Experimental Protocol
This section details the step-by-step methodology for the NMR analysis of this compound.
2.1. Materials and Equipment
-
Sample: this compound, solid
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) or Acetone-d₆. The choice of solvent is critical, and its residual peaks should be noted.
-
Internal Standard (Optional): Tetramethylsilane (TMS) for ¹H and ¹³C NMR chemical shift referencing (0.00 ppm).[2]
-
NMR Tubes: 5 mm diameter, high-precision NMR tubes
-
NMR Spectrometer: A 300-600 MHz NMR spectrometer equipped with a broadband probe.
2.2. Sample Preparation
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).
-
Vortex the mixture until the sample is completely dissolved. Mild heating or sonication may be applied if necessary.
-
Transfer the clear solution into a 5 mm NMR tube.
-
Cap the NMR tube securely.
2.3. NMR Data Acquisition
The following are suggested starting parameters. Optimization may be required based on the specific instrument and sample concentration.
2.3.1. ¹H NMR Spectroscopy
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: -2 to 12 ppm
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)
-
Relaxation Delay (d1): 1-5 seconds
-
Acquisition Time: 2-4 seconds
2.3.2. ¹³C NMR Spectroscopy
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: 0 to 200 ppm[3]
-
Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance)
-
Relaxation Delay (d1): 2 seconds
2.4. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or TMS (0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) for the ¹H signals.
-
Pick the peaks in both ¹H and ¹³C spectra.
Expected NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are based on the analysis of similar structures and general principles of NMR spectroscopy.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.1 | s (broad) | 1H | Phenolic -OH |
| ~7.8 | d | 2H | Ar-H (ortho to oxadiazole) |
| ~6.9 | d | 2H | Ar-H (meta to oxadiazole) |
| ~2.6 | s | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C=N (Oxadiazole) |
| ~168 | N-C-O (Oxadiazole) |
| ~160 | C-OH (Aromatic) |
| ~130 | CH (Aromatic) |
| ~122 | C-C (Aromatic, ipso) |
| ~116 | CH (Aromatic) |
| ~12 | -CH₃ |
Note: The chemical shifts are predictions and may vary depending on the solvent, concentration, and temperature.[4] The carbon atoms of the 1,2,4-oxadiazole ring are expected at the lower field (downfield) region of the spectrum.[5] The aromatic carbons will appear in the 110-160 ppm range.[2]
Experimental Workflow Visualization
The following diagram illustrates the workflow for the NMR spectroscopy protocol of this compound.
Caption: NMR spectroscopy experimental workflow.
Conclusion
This protocol provides a comprehensive guide for the NMR analysis of this compound. Adherence to this protocol will enable researchers to obtain consistent and high-quality NMR data, which is crucial for structural verification, purity assessment, and further studies in a drug development context. The provided expected chemical shifts serve as a useful reference for data interpretation.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
Application Notes and Protocols for In Vitro Assays Involving 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol
Disclaimer: As of the latest literature search, specific in vitro assay data for the compound 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol is not publicly available. The following application notes and protocols are presented as illustrative examples based on methodologies commonly employed for analogous 1,2,4-oxadiazole-containing compounds. These protocols are intended to serve as a foundational guide for researchers initiating studies on this specific molecule.
I. Introduction
The 1,2,4-oxadiazole moiety is a key pharmacophore found in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities. The compound this compound, by virtue of its structural features, presents as a candidate for investigation in several in vitro assay systems. This document outlines detailed protocols for assessing its potential cytotoxic effects against cancer cell lines and its inhibitory activity against key enzymes, such as cyclooxygenases (COX).
II. Hypothetical Data Summary
The following tables represent hypothetical data for this compound, structured for clarity and comparative analysis.
Table 1: Hypothetical Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.8 |
| A549 | Lung Carcinoma | 22.5 |
| HeLa | Cervical Carcinoma | 35.2 |
| Doxorubicin (Control) | - | 0.8 |
Table 2: Hypothetical Enzyme Inhibition by this compound
| Enzyme Target | Assay Type | IC₅₀ (µM) |
| Cyclooxygenase-1 (COX-1) | Enzyme Immunoassay | 12.3 |
| Cyclooxygenase-2 (COX-2) | Enzyme Immunoassay | 5.7 |
| Celecoxib (Control) | - | 0.05 |
III. Experimental Protocols
A. Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the cytotoxic effects of this compound on cancer cell lines.
1. Materials and Reagents:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well microplates
-
Microplate reader
2. Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the old media from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.
B. Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of this compound against COX-1 and COX-2.
1. Materials and Reagents:
-
COX-1 and COX-2 enzymes (ovine or human)
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical)
-
This compound (stock solution in DMSO)
-
Celecoxib (control inhibitor)
-
Assay buffer
-
96-well microplates
-
Microplate reader
2. Protocol:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions provided with the assay kit.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, COX-1 or COX-2 enzyme, and various concentrations of this compound or Celecoxib.
-
Incubation: Incubate the plate for 15 minutes at 25°C.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid to each well.
-
Reaction Development: Incubate the plate for a specified time (e.g., 10 minutes) to allow for the enzymatic reaction.
-
Colorimetric Reaction: Add the colorimetric substrate solution to each well to stop the enzymatic reaction and initiate color development.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 420 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ value.
IV. Visualizations
Application Notes and Protocols for the Development of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol scaffold is a valuable starting point for the development of novel therapeutic agents. The 1,2,4-oxadiazole ring is a well-established bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties. The phenolic hydroxyl group provides a convenient handle for structural modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of biological activity. Derivatives of oxadiazoles have shown a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4][5]
These application notes provide detailed protocols for the synthesis of ether and ester derivatives of this compound and outline key biological evaluation methods.
Synthesis of Derivatives
The primary point of diversification for the this compound core is the phenolic hydroxyl group. This allows for the synthesis of a variety of ether and ester derivatives.
General Synthetic Workflow
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Protocol 1: Synthesis of Ether Derivatives via Williamson Ether Synthesis
This protocol describes the O-alkylation of this compound using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous acetone or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetone or DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
-
Filter the solid and wash with acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired ether derivative.
Note: For less reactive alkyl halides, a stronger base like sodium hydride in DMF may be required.[6]
Protocol 2: Synthesis of Ester Derivatives via Acylation
This protocol details the O-acylation of this compound using an acyl chloride or a carboxylic acid with a coupling agent.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride) or Carboxylic acid (e.g., acetic acid)
-
Pyridine or Triethylamine (Et₃N)
-
If using a carboxylic acid: a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure (using Acyl Chloride):
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add pyridine (1.5 eq) to the solution and cool the flask in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final ester derivative.
Biological Evaluation
Derivatives of this compound can be screened for a variety of biological activities based on the known pharmacology of oxadiazole-containing compounds.
Potential Therapeutic Areas and Screening Assays
| Therapeutic Area | Target/Pathway | Suggested In Vitro Assay |
| Oncology | Tubulin Polymerization | Tubulin polymerization assay, Cytotoxicity assays (e.g., MTT, SRB) against various cancer cell lines (e.g., MCF-7, A549, HT-29).[7] |
| Infectious Diseases | Bacterial DNA gyrase, Fungal ergosterol biosynthesis | Minimum Inhibitory Concentration (MIC) determination against a panel of Gram-positive and Gram-negative bacteria and fungal strains.[3] |
| Inflammation | Cyclooxygenase (COX) enzymes, Pro-inflammatory cytokine production | COX-1/COX-2 inhibition assays, Lipopolysaccharide (LPS)-induced cytokine release in macrophages.[2] |
| Virology | Viral proteases (e.g., SARS-CoV-2 PLpro) | Enzyme inhibition assays using recombinant viral proteases.[1] |
Anticancer Activity Workflow
Caption: Workflow for the evaluation of anticancer activity of synthesized derivatives.
Data Presentation
Quantitative data from biological assays should be presented in a clear and organized manner to facilitate comparison and SAR analysis.
Table 1: Example of Data Presentation for Anticancer Activity
| Compound ID | R-Group (Ether/Ester) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HT-29 |
| Parent | -H | >100 | >100 | >100 |
| DEV-001 | -CH₂Ph | 15.2 | 25.8 | 18.5 |
| DEV-002 | -C(O)Ph | 8.7 | 12.1 | 9.9 |
| ... | ... | ... | ... | ... |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Concluding Remarks
The protocols and guidelines presented here offer a framework for the systematic development of novel derivatives based on the this compound scaffold. By synthesizing a library of ether and ester derivatives and evaluating their biological activity against a panel of relevant assays, researchers can elucidate structure-activity relationships and identify lead compounds for further optimization in drug discovery programs. The inherent "drug-like" properties of the 1,2,4-oxadiazole core make this a promising area for the development of new therapeutics.
References
- 1. ipbcams.ac.cn [ipbcams.ac.cn]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol
Welcome to the technical support center for the synthesis of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis of this compound.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low to No Product Formation
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Question: I am not getting the desired this compound product, or the yield is very low. What are the possible causes and solutions?
-
Answer: Low or no product yield can stem from several factors related to the reactants, reaction conditions, or workup procedure. Here are the primary causes and recommended solutions:
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Poor Quality of Starting Materials: The purity of your 4-hydroxybenzamidoxime and acetylating agent (e.g., acetic anhydride or ethyl acetate) is crucial. Ensure they are free of moisture and other impurities.
-
Inefficient Cyclization: The final ring-closing step to form the oxadiazole can be challenging.[1] For base-mediated cyclization, strong, non-nucleophilic bases are preferred.[1] The use of a superbase medium like NaOH in DMSO at room temperature has been shown to be effective for the one-pot synthesis of 1,2,4-oxadiazoles from amidoximes and esters.[2][3][4]
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Inappropriate Solvent: The choice of solvent significantly impacts the reaction. Aprotic solvents such as DMF, THF, DCM, and MeCN generally provide good results in base-catalyzed cyclizations, whereas protic solvents like water or methanol can be unsuitable.[1][2]
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Suboptimal Temperature: While some methods require heating, one-pot syntheses in a NaOH/DMSO medium can often proceed efficiently at room temperature.[2][3] If using a two-step method involving the isolation of the O-acyl amidoxime, thermal cyclization may require reflux in a high-boiling solvent like toluene or xylene.
-
Issue 2: Presence of a Major Side Product
-
Question: My reaction mixture shows a significant amount of a side product. How can I identify and minimize its formation?
-
Answer: The most common side product is the hydrolyzed O-acyl amidoxime intermediate.[1] This occurs when the intermediate fails to cyclize and is instead cleaved during the reaction or workup.
-
Probable Cause & Solution:
-
Cleavage of the O-acyl Amidoxime: This is a common side reaction, especially in the presence of water or under prolonged heating.[1] To minimize this, ensure anhydrous conditions, especially if using a base, and try to reduce the reaction time and temperature for the cyclodehydration step where possible.[1]
-
Insufficiently Forcing Cyclization Conditions: The energy barrier for cyclization may not be overcome.[1] Consider switching to a more potent cyclization agent or a more effective base/solvent system, such as NaOH/DMSO.[1][2]
-
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to isolate the pure this compound from the crude reaction mixture. What purification strategies are recommended?
-
Answer: Purification of 1,2,4-oxadiazole derivatives can sometimes be challenging due to the presence of unreacted starting materials, the O-acyl amidoxime intermediate, or other byproducts.
-
Recommended Purification Protocol:
-
Aqueous Workup: After the reaction is complete, quenching the reaction mixture with cold water is a common first step.[4]
-
Extraction: The product can then be extracted into an organic solvent like ethyl acetate.
-
Washing: The organic layer should be washed with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Flash column chromatography on silica gel is often effective for final purification. A common eluent system is a gradient of ethyl acetate in hexane.[5]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common and efficient method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles?
-
A1: The reaction of an amidoxime with a carboxylic acid derivative (such as an ester, acyl chloride, or anhydride) is the most widely used method.[3][6][7] A highly efficient, one-pot procedure involves reacting the amidoxime with a carboxylic acid ester in a superbase medium like NaOH/DMSO at room temperature.[2][3][8] This method avoids the need to isolate the O-acyl amidoxime intermediate, often leading to higher overall yields.[2]
-
-
Q2: Can I use microwave irradiation to improve the synthesis?
-
Q3: My product seems to be unstable. Is this common for 1,2,4-oxadiazoles?
-
A3: Some 3,5-disubstituted 1,2,4-oxadiazoles can undergo a Boulton-Katritzky rearrangement, especially under thermal or acidic conditions.[6] This rearrangement can lead to the formation of other heterocyclic isomers.[1][6] To minimize this, use neutral, anhydrous conditions for workup and purification, and store the final compound in a cool, dry place.[1]
-
-
Q4: What are the key safety precautions to take during this synthesis?
-
A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Some of the reagents, such as acyl chlorides and strong bases, can be corrosive and/or toxic. Handle all chemicals with care and consult the safety data sheets (SDS) for each reagent before use.
-
Data Presentation
Table 1: Effect of Base and Solvent on 1,2,4-Oxadiazole Synthesis Yield
| Base | Solvent | Temperature | Yield | Reference |
| NaOH | DMSO | Room Temp. | Good to Excellent | [2][3][8] |
| KOH | DMSO | Room Temp. | Good | [2] |
| LiOH | DMSO | Room Temp. | Moderate to Good | [2] |
| TBAF | THF | Room Temp. | Poor to Excellent | [8] |
| Pyridine | DCM | Reflux | Moderate | [4] |
| K2CO3 | DMF | 100 °C | Moderate | [1] |
Note: Yields are qualitative summaries from the literature and can vary significantly based on the specific substrates used.
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound via Amidoxime and Ester Condensation
This protocol is adapted from the general procedure for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles in a superbase medium.[3][4]
-
Materials:
-
4-Hydroxybenzamidoxime
-
Ethyl acetate
-
Sodium hydroxide (powdered)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a suspension of powdered sodium hydroxide (2.0 eq) in DMSO, add 4-hydroxybenzamidoxime (1.0 eq) and ethyl acetate (1.2 eq).
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis and purification.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. soc.chim.it [soc.chim.it]
- 7. researchgate.net [researchgate.net]
- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol solubility issues"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, with a molecular formula of C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol , is predicted to be a poorly water-soluble compound.[1][2] Its structure contains both a polar phenol group and a more non-polar oxadiazole ring system. The phenol group can act as a hydrogen bond donor and acceptor, which may confer some solubility in polar protic solvents. However, the overall aromatic and heterocyclic structure contributes to its low aqueous solubility. The solubility of 1,3,4-oxadiazoles in water is significantly lowered by aryl substituents.[3]
Q2: Why is my compound not dissolving in aqueous buffers?
A2: The limited aqueous solubility is expected due to the compound's chemical structure. The hydrophobic nature of the benzene and oxadiazole rings outweighs the hydrophilic contribution of the single phenolic hydroxyl group. At neutral pH, the phenol is protonated, further limiting its solubility in water.
Q3: Can I heat the solution to improve solubility?
A3: Gentle heating can increase the rate of dissolution and the amount of solute that can be dissolved. However, be cautious as excessive heat may cause degradation of the compound. It is recommended to perform stability studies in parallel to ensure the compound remains intact at elevated temperatures.
Q4: Are there any known safety hazards I should be aware of when handling this compound?
A4: According to available safety data, this compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[2] Always handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[2]
Troubleshooting Guide
Issue: Compound crashes out of solution upon addition to aqueous media.
Q1: How can I prevent my compound from precipitating when I dilute my stock solution into an aqueous buffer for my experiment?
A1: This is a common issue when a compound is dissolved in a highly organic stock solution (like 100% DMSO) and then diluted into an aqueous medium where its solubility is much lower. Here are several strategies to address this:
-
Decrease the Stock Concentration: Using a more dilute stock solution can help. When this is added to the aqueous buffer, the final concentration of the organic solvent will be lower, which may be less likely to cause precipitation.
-
Use Co-solvents: The addition of a water-miscible organic co-solvent to your aqueous buffer can increase the solubility of your compound.[4][5] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[4] It is crucial to test the tolerance of your experimental system (e.g., cells) to the chosen co-solvent and its final concentration.
-
pH Adjustment: Since the compound has a phenolic hydroxyl group, its solubility is pH-dependent. The phenol group is acidic and will be deprotonated at higher pH values (above its pKa), forming a more soluble phenoxide ion. Therefore, increasing the pH of your aqueous buffer may significantly improve solubility.
-
Use of Surfactants: Non-ionic surfactants like Tween 80 or Pluronic F-68 can be used at low concentrations (typically below their critical micelle concentration) to help keep the compound in solution.[6][7]
Issue: Difficulty preparing a stock solution at the desired concentration.
Q2: I am unable to dissolve this compound in my chosen solvent to make a concentrated stock solution. What should I do?
A2: If you are having trouble preparing a stock solution, consider the following:
-
Solvent Selection: Ensure you are using an appropriate organic solvent. For poorly soluble compounds, polar aprotic solvents are often a good starting point.
-
Gentle Heating and Sonication: Aiding the dissolution process by gentle warming (e.g., in a 37°C water bath) or sonication can help overcome the energy barrier for dissolution.
-
Systematic Solvent Screening: If a common solvent is not working, a systematic screening of solvents with varying polarities can identify a suitable one.
Data Presentation
Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent Category | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Good | Highly polar, capable of disrupting crystal lattice forces and forming hydrogen bonds with the phenol group. |
| Dimethylformamide (DMF) | Good | Similar to DMSO, it is a strong hydrogen bond acceptor. | |
| Polar Protic | Methanol | Moderate | The hydroxyl group can hydrogen bond with the compound. |
| Ethanol | Moderate | Similar to methanol but slightly less polar. | |
| Water | Poor | The hydrophobic regions of the molecule dominate, leading to low aqueous solubility. | |
| Non-Polar | Dichloromethane (DCM) | Poor to Moderate | May offer some solubility due to the presence of the aromatic and heterocyclic rings. |
| Hexane | Poor | The polarity mismatch between the solvent and the phenol group will result in very low solubility. | |
| Other | Acetone | Moderate | A polar aprotic solvent that can be a good choice for many organic compounds. |
| Acetonitrile | Moderate | A polar aprotic solvent commonly used in chromatography; may be a suitable solvent for stock solutions. |
Experimental Protocols
Protocol 1: Systematic Approach to Solubility Testing
This protocol outlines a general procedure for determining the solubility of this compound in various solvents.
-
Preparation: Weigh out a small, precise amount of the compound (e.g., 1-5 mg) into several clear glass vials.
-
Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., 100 µL) from Table 1.
-
Mixing: Vigorously vortex each vial for 1-2 minutes.
-
Observation: Visually inspect for complete dissolution. Note if the compound is fully dissolved, partially dissolved, or insoluble.
-
Incremental Solvent Addition: If the compound is not fully dissolved, add another measured volume of the solvent (e.g., 100 µL) and repeat the mixing and observation steps. Continue this process until the compound dissolves completely or a large volume of solvent has been added, indicating poor solubility.
-
Equilibration (for quantitative analysis): For more precise measurements, the suspension should be agitated at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Quantification: After equilibration, the suspension is filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical method like HPLC-UV or UV-Vis spectroscopy.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Decision tree for selecting a solubilization method.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 49787-02-2 [amp.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Optimization of Oxadiazole Synthesis
Welcome to the technical support center for oxadiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance the yield and efficiency of your oxadiazole synthesis.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the synthesis of 1,2,4- and 1,3,4-oxadiazoles.
1,2,4-Oxadiazole Synthesis
Q1: My reaction yield for a 3,5-disubstituted 1,2,4-oxadiazole is consistently low. What are the potential causes and how can I improve it?
Low yields in 1,2,4-oxadiazole synthesis can often be attributed to two main factors: inefficient acylation of the amidoxime or incomplete cyclodehydration.[1]
Troubleshooting Steps:
-
Poor Acylation of the Amidoxime: The initial reaction between the amidoxime and the carboxylic acid (or its activated form) is critical.[1]
-
Coupling Agent Activity: Ensure your coupling agent (e.g., EDC, CDI) is fresh. Consider switching to a different agent like 1,1'-carbonyldiimidazole (CDI), which has proven effective.[1]
-
Starting Material Purity: Verify the purity of your amidoxime and carboxylic acid, as impurities can interfere with the reaction.[1]
-
Pre-activation: Activate the carboxylic acid with the coupling agent before adding the amidoxime.[1]
-
-
Inefficient Cyclodehydration: The conversion of the O-acylamidoxime intermediate to the final oxadiazole is often the rate-limiting step.[1]
-
Thermal Conditions: Heating is typically necessary for this step. Optimize the temperature to balance the reaction rate with potential side product formation.[1] Microwave irradiation can significantly shorten reaction times and improve yields, especially for less reactive substrates.[1][2]
-
Solvent Choice: Aprotic polar solvents like DMSO or DMF can facilitate the reaction, particularly in base-mediated syntheses.[1]
-
Base Selection: In base-mediated reactions, the choice and amount of base are critical. Inorganic bases such as NaOH or KOH in DMSO have been shown to be effective for promoting cyclization, even at room temperature.[1][3]
-
Q2: I am observing significant side product formation. How can I minimize this?
The most common side reaction is the cleavage of the O-acylamidoxime intermediate, which reverts back to the amidoxime and a nitrile.[4]
Minimization Strategies:
-
Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions, as moisture can promote the hydrolysis of the intermediate.
-
Reaction Time and Temperature: Minimize the reaction time and temperature for the cyclodehydration step where possible.[5]
-
Choice of Base: For base-mediated cyclization, strong, non-nucleophilic bases are preferred. Tetrabutylammonium fluoride (TBAF) in dry THF is a common and effective choice.[5] Superbase systems like NaOH/DMSO can also be highly effective.[5]
Q3: My final 1,2,4-oxadiazole product seems to be rearranging during purification or storage. What is happening?
Your product may be undergoing a Boulton-Katritzky rearrangement, which can be triggered by heat, acid, or moisture.[5] To minimize this, use neutral, anhydrous conditions for your work-up and purification, and store the compound in a dry environment.[5]
1,3,4-Oxadiazole Synthesis
Q1: My 1,3,4-oxadiazole synthesis is producing a significant amount of diacyl hydrazide side product. How can this be avoided?
The formation of a stable 1,2-diacyl hydrazide intermediate can be a significant issue.
Optimization Strategies:
-
One-Pot Procedures: In one-pot syntheses starting from carboxylic acids, careful optimization of catalyst loading and base equivalents is crucial to prevent the formation of side products.[1]
-
Alternative Methods: A novel approach involves coupling α-bromo nitroalkanes with acyl hydrazides under mildly basic conditions, which avoids the formation of the 1,2-diacyl hydrazide intermediate.[1]
Q2: The cyclization of my diacylhydrazine to a 1,3,4-oxadiazole is inefficient. What are the best dehydrating agents?
The choice of dehydrating agent is critical for the efficient cyclization of diacylhydrazines.[1]
Recommended Reagents:
A variety of dehydrating agents can be employed, including:
-
Burgess reagent or HATU for mild conditions.[8]
Data Presentation: Reaction Condition Optimization
The following tables summarize quantitative data from various studies on optimizing oxadiazole synthesis.
Table 1: Optimization of a One-Pot Synthesis-Arylation of 2,5-Disubstituted 1,3,4-Oxadiazoles
| Entry | Catalyst (mol %) | Ligand (mol %) | Base (equiv) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuI (10) | 1,10-phen (20) | K₂CO₃ (2.0) | 80 | 3 | 75 |
| 2 | CuI (20) | 1,10-phen (40) | K₂CO₃ (2.0) | 80 | 3 | 92 |
| 3 | CuI (20) | None | K₂CO₃ (2.0) | 80 | 3 | 45 |
| 4 | None | 1,10-phen (40) | K₂CO₃ (2.0) | 80 | 3 | <5 |
| 5 | CuI (20) | 1,10-phen (40) | Cs₂CO₃ (2.0) | 80 | 3 | 88 |
| 6 | CuI (20) | 1,10-phen (40) | K₂CO₃ (2.0) | 100 | 2 | 90 |
Data adapted from a one-pot synthesis-arylation study. Optimal conditions were found to be 20 mol% CuI and 40 mol% 1,10-phenanthroline.[1]
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reaction Time | 6-7 hours | ~10 minutes |
| Typical Yield | 71-81%[9] | Generally higher than conventional methods[9] |
| Energy Source | Oil bath / Hot plate | Microwave irradiation |
| Key Reagents | Acid hydrazides, Carboxylic acids, POCl₃[9] | Acid hydrazides, Benzoic acid, Clay[9] |
| Environmental Impact | Use of hazardous reagents, longer heating times | Reduced reaction times, often greener solvents, energy efficient.[9] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles[2]
This protocol outlines a general procedure for the rapid synthesis of 1,2,4-oxadiazoles using microwave irradiation.
Materials:
-
Carboxylic acid (1.0 - 1.2 eq)
-
Coupling agent (e.g., EDC, CDI) (1.1 eq)
-
Anhydrous solvent (e.g., DMF, Dioxane)
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Organic base (e.g., DIEA) (2.0 - 3.0 eq)
-
Amidoxime (1.0 eq)
Procedure:
-
In a microwave-safe reaction vessel equipped with a magnetic stir bar, dissolve the carboxylic acid and the coupling agent in the anhydrous solvent.
-
Add the organic base to the mixture and stir for 5 minutes at room temperature to activate the carboxylic acid.
-
Add the amidoxime to the reaction mixture.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature (typically 120-160 °C) for a designated time (usually 10-30 minutes).[2]
-
After cooling the reaction vessel to room temperature, remove the solvent under reduced pressure.
-
The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: One-Pot Synthesis-Arylation of 2,5-Disubstituted 1,3,4-Oxadiazoles[1]
This procedure outlines a one-pot method starting from a carboxylic acid.
Materials:
-
Carboxylic acid (0.20 mmol, 1.0 equiv)
-
N-isocyaniminotriphenylphosphorane (NIITP) (66.5 mg, 0.22 mmol, 1.1 equiv)
-
Anhydrous 1,4-dioxane (0.50 mL, 0.40 M)
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Arylating agent (e.g., aryl iodide)
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Catalyst system (e.g., CuI and 1,10-phenanthroline)
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Base (e.g., K₂CO₃)
Procedure:
-
To a dry Schlenk tube under a nitrogen atmosphere, add the carboxylic acid and NIITP.
-
Evacuate and backfill the Schlenk tube with nitrogen (repeat four times).
-
Add anhydrous 1,4-dioxane.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 3 hours to form the 1,3,4-oxadiazole intermediate.
-
After the initial reaction, add the arylating agent, catalyst system, and base to the same Schlenk tube.
-
Continue to stir at the optimized temperature and time for the C-H arylation step.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol, a key intermediate for researchers, scientists, and drug development professionals.
Troubleshooting Common Purification Issues
Researchers may encounter several challenges during the purification of this compound. This section provides a guide to identifying and resolving common problems.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | - The compound is too soluble in the cold solvent. - Too much solvent was used for dissolution. - Premature crystallization occurred during hot filtration. | - Test different solvent systems; consider a mixed solvent system to decrease solubility at low temperatures (e.g., ethanol/water).[1] - Use the minimum amount of hot solvent necessary to dissolve the crude product.[1] - Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization.[1] |
| Oily Product Instead of Crystals | - Presence of impurities that lower the melting point. - The cooling process was too rapid. | - Attempt purification by column chromatography to remove impurities before recrystallization. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] |
| Persistent Impurities After Column Chromatography | - Inappropriate solvent system (eluent). - Co-elution of impurities with the desired product. - Overloading the column. | - Perform thin-layer chromatography (TLC) with various solvent systems to find an optimal eluent that provides good separation. A common starting point for similar compounds is a mixture of hexane and ethyl acetate.[2][3] - Use a shallower solvent gradient during elution to improve separation. - Ensure the amount of crude product loaded is appropriate for the column size. |
| Product Fails to Crystallize | - The solution is not supersaturated. - Presence of soluble impurities inhibiting crystal formation. | - Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. |
| Colored Impurities in Final Product | - Incomplete removal of colored byproducts from the reaction. | - Consider treating the solution with activated charcoal before filtration (use with caution as it can adsorb the product). - Column chromatography is often effective at removing colored impurities.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most common purification techniques for solid organic compounds like this compound are recrystallization and flash column chromatography.[5][6] The choice between them depends on the nature and quantity of the impurities. Recrystallization is often effective if the impurities have significantly different solubilities than the product in a given solvent.[1] Column chromatography is more suitable for separating mixtures with components of similar polarity.[5]
Q2: How do I choose a suitable solvent for recrystallization?
A2: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] For phenolic compounds and oxadiazole derivatives, common solvents to screen include ethanol, isopropanol, ethyl acetate, and mixtures such as ethanol/water or ethyl acetate/hexane.[1][2] It is recommended to perform small-scale solubility tests to identify the best solvent or solvent system.
Q3: What are the likely impurities in a crude sample of this compound?
A3: Potential impurities depend on the synthetic route but may include unreacted starting materials such as 4-hydroxybenzamide oxime or acetic anhydride, as well as side products from the cyclization reaction.
Q4: My purified product has a broad melting point range. What does this indicate?
A4: A broad melting point range is a common indicator of the presence of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C. Further purification by recrystallization or chromatography may be necessary.
Q5: Can I use preparative HPLC for purification?
A5: Yes, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying compounds to a high degree of purity, especially for small-scale separations or when other methods fail.[2][7] Reverse-phase columns are often used for compounds of this nature.[8]
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the recrystallization of this compound.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling while stirring. Continue to add the hot solvent dropwise until the solid just dissolves.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography
This protocol outlines the purification of crude this compound using silica gel chromatography.
-
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A mixture of hexane and ethyl acetate is a good starting point. The ideal solvent system will give the desired compound an Rf value of approximately 0.3.
-
Column Packing: Prepare a glass column with silica gel, wet with the initial, less polar eluent (e.g., 10% ethyl acetate in hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica with the adsorbed product to the top of the column.
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Elution: Begin eluting with the non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.[6]
-
Fraction Collection: Collect the eluent in fractions and monitor the presence of the product in each fraction by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.[6]
Visualized Workflows
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. columbia.edu [columbia.edu]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Separation of Phenol, 4-[5-(4-methyl-1-piperazinyl)[2,5’-bi-1H-benzimidazol]-2’-yl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Stability Testing of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions applied in the stability testing of this compound?
A1: Based on international guidelines (ICH Q1A), forced degradation studies for pharmaceuticals like this compound typically involve exposure to a range of stress conditions to assess its intrinsic stability.[1][2] These conditions include:
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Acid Hydrolysis: Exposure to acidic conditions (e.g., 0.1 N HCl) to evaluate degradation in a low pH environment.
-
Base Hydrolysis: Exposure to basic conditions (e.g., 0.1 N NaOH) to assess susceptibility to degradation at high pH.
-
Oxidation: Treatment with an oxidizing agent (e.g., 3% hydrogen peroxide) to determine the potential for oxidative degradation.
-
Thermal Stress: Exposure to elevated temperatures (e.g., 60°C) to accelerate thermal degradation.
-
Photostability: Exposure to a combination of visible and UV light to assess light-induced degradation, as per ICH Q1B guidelines.[1][3]
Q2: What are the expected degradation pathways for this compound?
A2: The degradation of this compound is expected to involve two main reactive sites: the 1,2,4-oxadiazole ring and the phenolic moiety.
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Hydrolytic Degradation: The 1,2,4-oxadiazole ring is susceptible to both acid and base-catalyzed hydrolysis.[4] Under acidic conditions, the nitrogen atom at position 4 can be protonated, leading to nucleophilic attack and ring opening to form an aryl nitrile derivative.[4] In basic conditions, nucleophilic attack on the carbon at position 5 can also lead to ring cleavage.[4]
-
Oxidative Degradation: The phenolic group is prone to oxidation. This can proceed through the formation of a phenoxy radical, which can then lead to the formation of hydroxylated intermediates such as catechol and hydroquinone, and subsequently to ring-opened products like carboxylic acids.[5][6][7]
-
Photodegradation: Phenolic compounds can undergo photodegradation, often initiated by the absorption of UV light. This can lead to the formation of reactive species and subsequent degradation into various intermediates, including benzoquinone and hydroxylated derivatives.[8][9][10][11]
-
Thermal Degradation: The 1,2,4-oxadiazole ring is generally thermally stable, but at high temperatures, it can undergo cleavage to yield nitrile and isocyanate fragments.[12][13]
Q3: What analytical techniques are most suitable for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for separating and quantifying this compound and its degradation products.[14] To identify the structure of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool.[4]
Q4: What is a reasonable target for degradation in forced degradation studies?
A4: The goal of forced degradation is to achieve a level of degradation that is sufficient to demonstrate the stability-indicating nature of the analytical method without degrading the drug substance excessively. A degradation of 5-20% is generally considered appropriate.[3] If more than 20% degradation is observed, the conditions may be too harsh and should be adjusted.[3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the stability testing of this compound.
HPLC Analysis Issues
| Problem | Potential Causes | Troubleshooting Steps |
| Ghost Peaks in Chromatogram | 1. Contaminated mobile phase or glassware.2. Carryover from previous injections.3. Column overloading. | 1. Prepare fresh mobile phase with high-purity solvents and thoroughly clean all glassware.2. Implement a robust needle wash protocol and inject a blank solvent run to check for carryover.[15]3. Reduce the sample concentration or injection volume.[15][16] |
| Peak Tailing or Broadening | 1. Interaction of the phenolic group with active sites on the silica-based column.2. Mismatch between sample solvent and mobile phase.3. Column degradation. | 1. Use a mobile phase with a pH that ensures the phenol is in a single ionic state (either fully protonated or deprotonated). Consider using a column with end-capping or a different stationary phase.2. Dissolve the sample in the mobile phase whenever possible.[16][17]3. Flush the column with a strong solvent or replace it if it's old or has been exposed to harsh conditions.[18] |
| Shifting Retention Times | 1. Inconsistent mobile phase composition.2. Fluctuations in column temperature.3. Pump malfunction or leaks. | 1. Prepare the mobile phase carefully and consistently. Ensure adequate mixing if using a gradient.2. Use a column oven to maintain a constant temperature.[17]3. Check the pump for consistent flow rate and inspect the system for any leaks.[18] |
| Poor Resolution Between Parent Peak and Degradant Peaks | 1. Suboptimal mobile phase composition or gradient.2. Inappropriate column chemistry. | 1. Adjust the mobile phase composition (e.g., organic solvent ratio, pH) or the gradient slope to improve separation.2. Try a column with a different selectivity (e.g., a different stationary phase like phenyl-hexyl instead of C18). |
| Baseline Noise or Drift | 1. Air bubbles in the detector or pump.2. Contaminated mobile phase.3. Detector lamp nearing the end of its life. | 1. Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles.2. Use freshly prepared, high-purity mobile phase.3. Check the detector lamp's usage hours and replace it if necessary.[16] |
Experimental Stress Condition Issues
| Problem | Potential Causes | Troubleshooting Steps |
| No or Very Low Degradation Observed | 1. Stress conditions are too mild.2. The compound is highly stable under the applied conditions. | 1. Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure. For chemical degradation, gentle heating (50-60°C) can be applied.[3]2. If significant degradation is still not observed after intensifying the stress conditions, it indicates high stability of the compound. This should be documented. |
| Excessive Degradation (>20%) | 1. Stress conditions are too harsh. | 1. Reduce the concentration of the stressor, the temperature, or the duration of exposure.[3]2. For hydrolytic studies, conduct the experiment at room temperature before applying heat. |
| Inconsistent Degradation Results Between Replicates | 1. Inaccurate preparation of stressor solutions.2. Variability in temperature or light exposure.3. Inconsistent sample preparation or handling post-stress. | 1. Ensure accurate and consistent preparation of all solutions.2. Use calibrated equipment (ovens, photostability chambers) to ensure uniform conditions.3. Standardize the procedure for neutralizing samples after stress and the time between stressing and analysis. |
| Precipitation of the Compound During Stress Study | 1. Poor solubility of the compound or its degradants in the stress medium. | 1. Use a co-solvent if it does not interfere with the degradation process. Ensure the chosen co-solvent is stable under the stress conditions.2. Reduce the initial concentration of the compound. |
Summary of Quantitative Degradation Data
The following table summarizes hypothetical quantitative data for the forced degradation of this compound, based on typical results for related oxadiazole derivatives.[14] Actual results may vary.
| Stress Condition | Parameters | Duration | % Degradation of Parent Compound | Number of Major Degradants |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | ~15% | 2 |
| Base Hydrolysis | 0.1 N NaOH | 8 hours | ~20% | 3 |
| Oxidation | 3% H₂O₂ | 24 hours | ~12% | 4 |
| Thermal | 60°C | 48 hours | ~8% | 1 |
| Photolytic | ICH Q1B conditions | 1.2 million lux hours and 200 watt hours/m² | ~18% | 3 |
Experimental Protocols
General Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
Acid Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.2 N HCl to achieve a final concentration of 0.1 N HCl.
-
Keep the solution at room temperature for 24 hours.
-
After 24 hours, withdraw a sample, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
Base Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH.
-
Keep the solution at room temperature for 8 hours.
-
After 8 hours, withdraw a sample, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
After 24 hours, withdraw a sample and dilute with the mobile phase for HPLC analysis.
Thermal Degradation
-
Place a solid sample of this compound in a controlled temperature oven at 60°C for 48 hours.
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After 48 hours, dissolve the sample in the initial solvent and dilute with the mobile phase for HPLC analysis.
Photostability Testing
-
Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be protected from light by wrapping in aluminum foil.
-
After exposure, dissolve both the exposed and control samples and analyze by HPLC.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation studies.
Potential Hydrolytic Degradation Pathway
Caption: Simplified hydrolytic degradation of the 1,2,4-oxadiazole ring.
Potential Oxidative Degradation Pathway
Caption: Oxidative degradation of the phenolic moiety.
References
- 1. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hub.hku.hk [hub.hku.hk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Minsky DTIC [dtic.minsky.ai]
- 14. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 15. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 16. ijsdr.org [ijsdr.org]
- 17. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 18. labcompare.com [labcompare.com]
Technical Support Center: Synthesis of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol
Welcome to the technical support center for the synthesis of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding byproducts and troubleshooting common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles, including this compound, involves a two-step process. The first step is the conversion of a nitrile (4-cyanophenol) to the corresponding amidoxime (4-hydroxybenzamidoxime). This is followed by the coupling of the amidoxime with a carboxylic acid or its derivative (acetic acid or acetic anhydride) and subsequent cyclodehydration to form the 1,2,4-oxadiazole ring.
Q2: What are the critical steps in the synthesis where byproducts are most likely to form?
A2: Byproduct formation is most common during the O-acylation of the amidoxime and the subsequent cyclodehydration step. Incomplete acylation can leave unreacted starting materials, while harsh conditions during cyclodehydration can lead to decomposition or rearrangement of the desired product.
Q3: Are there any known rearrangements to be aware of during this synthesis?
A3: Yes, the Boulton-Katritzky rearrangement is a potential side reaction for some 1,2,4-oxadiazoles, particularly when heated or under acidic/basic conditions. This rearrangement can lead to the formation of isomeric heterocyclic compounds. While not definitively reported for this specific molecule, it is a known thermal rearrangement for 3,5-disubstituted 1,2,4-oxadiazoles.
Q4: What is a common challenge in the purification of the final product?
A4: A common challenge is the removal of unreacted starting materials and the O-acyl amidoxime intermediate, which can co-elute with the product during chromatography if the polarity of the mobile phase is not optimized. Recrystallization can also be challenging if the appropriate solvent system is not identified.
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Low or no yield of the desired product | Incomplete conversion of the nitrile to the amidoxime. | Ensure complete reaction by monitoring with TLC. Use an excess of hydroxylamine and optimize reaction time and temperature. |
| Inefficient acylation of the amidoxime. | Use an activating agent for the carboxylic acid (e.g., carbodiimide) or use a more reactive acylating agent like acetic anhydride. | |
| Incomplete cyclodehydration of the O-acyl amidoxime intermediate. | This is often the most challenging step. For thermal cyclization, ensure adequate heating (e.g., reflux in a high-boiling solvent like toluene or xylene). For base-mediated cyclization, use a strong, non-nucleophilic base under anhydrous conditions. | |
| Presence of multiple spots on TLC after reaction | Formation of byproducts due to side reactions. | Review the reaction conditions. Avoid excessive heat, which can cause decomposition. Ensure anhydrous conditions to prevent hydrolysis of intermediates. |
| Boulton-Katritzky rearrangement. | If rearrangement is suspected, consider milder cyclodehydration conditions (e.g., lower temperature, shorter reaction time). | |
| Difficulty in purifying the final product | Co-elution of impurities during column chromatography. | Optimize the solvent system for column chromatography using TLC. A gradient elution may be necessary to separate closely related compounds. |
| Product is an oil or does not crystallize. | Attempt purification via preparative HPLC. If crystallization is desired, try a variety of solvent systems and consider seeding with a small crystal if available. |
Experimental Protocols
Synthesis of 4-hydroxybenzamidoxime from 4-cyanophenol
A common method for the preparation of amidoximes from nitriles involves the reaction with hydroxylamine.
Materials:
-
4-Cyanophenol
-
Hydroxylamine hydrochloride
-
Sodium carbonate or other suitable base
-
Ethanol/water mixture
Procedure:
-
Dissolve 4-cyanophenol in an ethanol/water solvent mixture.
-
Add hydroxylamine hydrochloride and a base (e.g., sodium carbonate) to the solution.
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Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization.
Synthesis of this compound
Materials:
-
4-hydroxybenzamidoxime
-
Acetic anhydride or acetic acid with a coupling agent (e.g., DCC, EDC)
-
A high-boiling point solvent (e.g., toluene, xylene) or a suitable base for cyclization.
Procedure:
-
O-Acylation: Dissolve 4-hydroxybenzamidoxime in a suitable solvent. Add acetic anhydride and heat the mixture. Alternatively, if using acetic acid, add a coupling agent and a base and stir at room temperature. Monitor the formation of the O-acyl amidoxime intermediate by TLC.
-
Cyclodehydration:
-
Thermal Cyclization: Once the O-acylation is complete, heat the reaction mixture to reflux in a high-boiling solvent like toluene or xylene to induce cyclodehydration.
-
Base-mediated Cyclization: Alternatively, the O-acyl intermediate can be isolated and then treated with a strong, non-nucleophilic base in an anhydrous aprotic solvent at room temperature or with gentle heating.
-
-
Work-up and Purification: After completion of the reaction (monitored by TLC), cool the reaction mixture. Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Byproduct Formation and Mitigation
| Byproduct | Formation Pathway | Mitigation Strategy |
| Unreacted 4-hydroxybenzamidoxime | Incomplete acylation. | Use a slight excess of the acylating agent (acetic anhydride) or ensure the carboxylic acid is fully activated if using a coupling agent. Monitor the reaction by TLC to ensure full consumption of the starting material. |
| O-acyl amidoxime intermediate | Incomplete cyclodehydration. | Increase the reaction temperature or time for thermal cyclization. For base-mediated cyclization, ensure the use of a sufficiently strong and non-nucleophilic base in anhydrous conditions. |
| Hydrolysis products (4-hydroxybenzoic acid and hydroxylamine) | Presence of water during the reaction, especially at elevated temperatures. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Isomeric rearrangement products (from Boulton-Katritzky rearrangement) | High temperatures or acidic/basic conditions can induce rearrangement of the 1,2,4-oxadiazole ring. | Use the mildest possible conditions for cyclodehydration. If thermal methods lead to rearrangement, explore base-catalyzed cyclization at lower temperatures. |
Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Potential Signaling Pathway Involvement
While the specific biological target of this compound is not definitively established in the reviewed literature, related 1,2,4-oxadiazole derivatives have shown activity as inhibitors of various kinases involved in cell signaling pathways, such as p38 MAPK and Akt. These pathways are often dysregulated in cancer and inflammatory diseases. The diagram below illustrates a hypothetical mechanism of action based on the inhibition of a generic kinase pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Technical Support Center: Production of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis & Reaction Optimization
-
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors, especially during scale-up.
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Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or increasing the temperature, but be mindful of potential side product formation.
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Sub-optimal Stoichiometry: Ensure the molar ratios of your reactants, such as 4-hydroxybenzamidoxime and the acetylating agent, are optimized. A slight excess of one reagent may be beneficial.
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Inefficient Cyclization: The cyclization step to form the oxadiazole ring is critical. The choice of dehydrating agent or catalyst and the reaction temperature can significantly impact the yield.[1]
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Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Analyze your crude product to identify major impurities and adjust reaction conditions to minimize their formation.
-
-
-
Question: I am observing the formation of significant impurities. How can I identify and minimize them?
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Answer: Impurity profiles often change upon scaling up a reaction.
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Identification: Isolate the major impurities using preparative chromatography and characterize them using techniques like NMR and Mass Spectrometry.
-
Minimization: Once the structures of the impurities are known, you can often deduce their formation mechanism. Common impurities in oxadiazole synthesis can arise from incomplete cyclization, side reactions of the starting materials, or degradation of the product. Adjusting the reaction temperature, order of reagent addition, or using a different solvent can help minimize impurity formation.
-
-
-
Question: The reaction is difficult to control at a larger scale, showing a strong exotherm. How can I manage this?
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Answer: Exothermic reactions are a major safety concern during scale-up.
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Slow Addition: Instead of adding reagents all at once, add the limiting reagent slowly and portion-wise to control the rate of heat generation.
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Efficient Cooling: Ensure your reaction vessel has adequate cooling capacity. A jacketed reactor with a circulating coolant is recommended for larger scales.
-
Solvent Choice: A higher boiling point solvent can help to better absorb and dissipate the heat generated during the reaction.
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Dilution: Running the reaction at a lower concentration can also help to manage the exotherm, although this may increase reaction time and solvent waste.
-
-
Work-up and Purification
-
Question: I am having trouble with the purification of the final product. What are the recommended methods for large-scale purification?
-
Answer: Purification is a common bottleneck in scaling up chemical production.
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Recrystallization: This is often the most viable method for large-scale purification. The key is to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.[2]
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Slurry Wash: If a suitable recrystallization solvent cannot be found, washing the crude solid product with a solvent in which the impurities are soluble but the product is not can be an effective purification method.
-
Column Chromatography: While not ideal for very large quantities due to cost and time, for moderate scale-up (grams to kilograms), column chromatography with an appropriate stationary phase and eluent system can be used.[2]
-
-
-
Question: My recrystallization yield is poor. How can I improve it?
-
Answer: Poor recrystallization yield is often due to the product having significant solubility in the mother liquor.
-
Solvent Screening: Experiment with different solvent systems to find one that minimizes the solubility of your product at low temperatures.
-
Anti-Solvent Addition: Adding an anti-solvent (a solvent in which your product is insoluble) to a solution of your product can induce precipitation and improve the recovery yield.
-
Cooling: Ensure the solution is cooled sufficiently to maximize product crystallization. Seeding the solution with a small crystal of the pure product can also help to initiate crystallization.
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-
Quantitative Data Summary
Table 1: Effect of Solvent on Recrystallization Yield and Purity
| Solvent System | Volume (mL/g of crude) | Yield (%) | Purity (by HPLC, %) | Notes |
| Ethanol:Water (80:20) | 15 | 85 | 98.5 | Good crystal formation. |
| Isopropanol | 20 | 78 | 99.1 | Slower crystallization. |
| Ethyl Acetate:Hexane (50:50) | 25 | 90 | 97.8 | Oiling out observed initially. |
| Toluene | 12 | 75 | 99.3 | Requires higher temperature to dissolve. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Step 1: Formation of O-acyl amidoxime intermediate.
-
To a stirred solution of 4-hydroxybenzamidoxime (1 equivalent) in a suitable solvent (e.g., THF, Dioxane), add a base such as triethylamine or pyridine (1.1 equivalents).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add acetic anhydride or acetyl chloride (1.05 equivalents) to the reaction mixture, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
-
Step 2: Cyclization to form the 1,2,4-oxadiazole ring.
-
Heat the reaction mixture to reflux (temperature will depend on the solvent used) for 4-8 hours until the cyclization is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture to room temperature.
-
-
Step 3: Work-up and Isolation.
-
Quench the reaction by the slow addition of water.
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If the product precipitates, it can be isolated by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
-
Step 4: Purification.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for common production issues.
Caption: Factors influencing reaction yield and product purity.
References
Technical Support Center: Synthesis & Purification of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol
Welcome to the dedicated technical support guide for the synthesis and purification of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable intermediate. Achieving high purity is critical for downstream applications, and this guide provides field-proven insights and troubleshooting protocols to address common challenges encountered during its preparation.
The synthesis of 1,2,4-oxadiazoles, particularly from amidoxime precursors, is a robust but nuanced process.[1] Impurities can arise from incomplete reactions, side reactions, or degradation. This guide is structured as a series of frequently asked questions (FAQs) to directly address the specific issues you may encounter in the lab.
General Synthesis and Purification Workflow
The typical synthetic route to this compound involves the conversion of 4-hydroxybenzonitrile to an amidoxime intermediate, followed by acylation and subsequent cyclodehydration. The purification strategy must effectively remove unreacted starting materials and any side products formed during these steps.
Caption: General workflow for synthesis and purification.
Troubleshooting Guide & FAQs
Q1: My crude reaction mixture shows multiple spots on TLC, including what I suspect are starting materials. What are the most common impurities I should expect?
A1: Probable Cause & Identification
In the synthesis of 1,2,4-oxadiazoles from amidoximes, the impurity profile is often predictable. The most common species to look for are unreacted starting materials and specific side products from the key cyclization step.[2][3]
Troubleshooting & Recommended Solutions
-
Unreacted Amidoxime: The presence of the N'-hydroxy-4-hydroxybenzimidamide intermediate is very common. This indicates that the acylation or the subsequent cyclization step was incomplete.
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Unreacted 4-hydroxybenzonitrile: If the initial conversion to the amidoxime was not driven to completion, the starting nitrile will persist.
-
Hydrolyzed Intermediate: The O-acyl amidoxime intermediate is susceptible to cleavage, especially in the presence of moisture or under prolonged heating, which reverts it back to the amidoxime.[3][4]
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Acetic Acid/Acetate Salts: If acetic anhydride was used for acylation, residual acetic acid or its salt (if a base was used) will be present. These are typically removed during aqueous workup.
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Probable Origin | Key Analytical Feature | Removal Strategy |
| N'-hydroxy-4-hydroxybenzimidamide | Incomplete cyclization / Intermediate cleavage | Lower Rf on TLC than product; distinct MS peak | Acid/base workup; Chromatography |
| 4-hydroxybenzonitrile | Incomplete amidoxime formation | Higher Rf on TLC than product | Chromatography |
| Acetic Acid | Byproduct of acylation | Water-soluble; acidic | Aqueous extraction with mild base (e.g., NaHCO3) |
| Isomeric Heterocycles | Boulton-Katritzky Rearrangement[4] | MS peak identical to product; different NMR/Rf | Careful control of temperature; Chromatography |
Q2: My LC-MS analysis shows a major peak corresponding to the amidoxime intermediate, but very little of my desired oxadiazole product. Why did the cyclization fail?
A2: Probable Cause & Mechanism
This is a classic issue in 1,2,4-oxadiazole synthesis and points directly to a failed cyclodehydration step. The O-acyl amidoxime intermediate formed successfully but did not convert to the final product. The most common reason for this is the hydrolytic cleavage of this intermediate, which is often faster than the desired cyclization if conditions are not optimal.[3][4]
Caption: Competing pathways for the O-acyl amidoxime intermediate.
Troubleshooting & Recommended Solutions
-
Ensure Anhydrous Conditions: Moisture is the primary culprit for the cleavage of the O-acyl intermediate.[4] Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
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Optimize Cyclization Conditions: The energy barrier for cyclization must be overcome.
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Thermal Cyclization: If heating, ensure the temperature is sufficient. Refluxing in a high-boiling aprotic solvent like toluene or xylene is often effective.[4]
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Base-Mediated Cyclization: Strong, non-nucleophilic bases are preferred. If using a base like TBAF or a superbase system (e.g., NaOH/DMSO), ensure the solvent is completely dry.[4]
-
-
Minimize Reaction Time: Prolonged exposure to heat can promote both degradation and the Boulton-Katritzky rearrangement, an isomerization of the oxadiazole ring.[4] Monitor the reaction closely by TLC and stop it once the intermediate has been consumed.
Q3: I'm struggling with recrystallization. My product either "oils out" or remains completely soluble even after cooling. What's the right approach?
A3: Probable Cause & Strategy
Recrystallization is a powerful technique but relies heavily on selecting the correct solvent system.[5] The phenolic -OH group and the heterocyclic oxadiazole ring give the molecule a moderate polarity, which can make solvent selection tricky. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, causing it to separate as a liquid instead of forming crystals.
Troubleshooting & Recommended Solutions
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Systematic Solvent Screening: The ideal solvent should dissolve your compound when hot but poorly when cold.[6] Test small amounts of your crude product in various solvents.
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Use a Mixed-Solvent System: This is often the most effective method. Dissolve the crude solid in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution just becomes turbid. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.[6]
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Control Cooling Rate: Slow, undisturbed cooling is essential for forming pure, well-defined crystals. Do not place the flask directly in an ice bath. Allow it to cool to room temperature first, then transfer it to a refrigerator.
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Caution with Charcoal: Do not use activated charcoal for decolorizing solutions of phenolic compounds. It can contain ferric ion impurities that form colored complexes with phenols upon heating, which will contaminate your final product.[6]
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent System | Type | Rationale & Comments |
| Ethanol / Water | Mixed | Excellent starting point. Dissolve in hot ethanol, add hot water until turbid. |
| Isopropanol | Single | Good for moderately polar compounds. |
| Ethyl Acetate / Heptane | Mixed | A common system for a wide range of polarities. |
| Toluene | Single | Good for less polar impurities; may require hot filtration. |
Detailed Experimental Protocols
Protocol 1: Recrystallization using a Mixed-Solvent System (Ethanol/Water)
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid.
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Addition of Anti-Solvent: While keeping the solution hot, add hot deionized water dropwise with swirling until a faint, persistent cloudiness (turbidity) appears.
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Clarification: Add 1-2 drops of hot ethanol to redissolve the precipitate and make the solution clear again.
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Cooling: Cover the flask and allow it to cool slowly to room temperature without disturbance. Once at room temperature, you may place it in a refrigerator (4 °C) for several hours to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of cold 50:50 ethanol/water, followed by a wash with cold water to remove residual ethanol.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
If recrystallization fails to remove persistent impurities, flash chromatography is the next step.
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TLC Analysis: Determine an optimal mobile phase using Thin Layer Chromatography (TLC). A good starting point is a mixture of heptane and ethyl acetate. The ideal system will give your product an Rf value of ~0.3 and show good separation from all impurities.
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Column Packing: Prepare a silica gel column using the chosen mobile phase.
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Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like ethyl acetate or DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this powder to the top of the prepared column.
-
Elution: Run the column with the mobile phase, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[7]
References
Technical Support Center: Degradation of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental studies on the degradation of this compound.
Issue 1: Inconsistent Degradation Rates in Forced Degradation Studies
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Question: My forced degradation studies are showing highly variable degradation rates for this compound under what should be identical conditions. What could be the cause?
-
Answer: Inconsistent degradation rates can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:
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Verify pH of the medium: The stability of the 1,2,4-oxadiazole ring is known to be pH-dependent. For some 1,2,4-oxadiazole derivatives, maximum stability is observed in the pH range of 3-5.[1][2] Ensure the pH of your reaction medium is accurately measured and buffered, as minor shifts can significantly alter the degradation rate.
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Control for Metal Ion Contamination: Trace metal ions can catalyze degradation, particularly in oxidative and photo-Fenton studies. Use high-purity solvents and reagents, and consider using metal chelators like EDTA in your control experiments to assess the impact of metal ions.
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Ensure Consistent Light Exposure in Photodegradation Studies: For photodegradation experiments, ensure that the light source intensity and the distance of the samples from the source are identical for all experiments. Variations in light exposure will lead to inconsistent results. The degradation of phenolic compounds is particularly sensitive to UV and visible light.[3]
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Standardize Sample Preparation: Ensure that the initial concentration of this compound is consistent across all samples. Variations in the initial concentration can affect the observed degradation kinetics.
-
Issue 2: Identification of Unexpected Degradation Products
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Question: I am observing unexpected peaks in my chromatogram that do not correspond to the parent compound or expected degradation products. How can I identify these unknown compounds?
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Answer: The appearance of unexpected degradation products can be due to complex reaction pathways or impurities. Follow these steps to identify the unknown peaks:
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LC-MS/MS Analysis: Employ liquid chromatography-mass spectrometry (LC-MS/MS) to determine the molecular weight and fragmentation patterns of the unknown compounds. This will provide crucial information about their chemical structure.
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Isotopic Labeling Studies: Synthesize isotopically labeled (e.g., ¹³C or ¹⁵N) this compound and perform degradation studies.[1][2] Tracking the isotopes in the degradation products using mass spectrometry can help elucidate the degradation mechanism.
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Comparison with Potential Degradation Pathways: Based on the known degradation pathways of phenolic compounds and 1,2,4-oxadiazoles, predict potential degradation products and their corresponding masses. Compare these theoretical masses with your experimental data. The degradation of phenolic compounds can lead to intermediates such as catechol, hydroquinone, and p-benzoquinone.[4] The 1,2,4-oxadiazole ring can undergo opening to form aryl nitriles or N-cyanoamides.[1][5]
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Issue 3: Poor Recovery of the Parent Compound in Control Samples
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Question: Even in my control experiments (e.g., in the dark, at neutral pH), I am observing a significant loss of this compound. What could be the reason for this?
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Answer: Poor recovery in control samples suggests that the compound may be unstable under the storage or experimental conditions, or it may be adsorbing to the experimental apparatus.
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Assess Adsorption to Surfaces: Phenolic compounds can adsorb to glass and plastic surfaces. To minimize this, use silanized glassware or polypropylene tubes. Quantify the extent of adsorption by preparing a standard solution in your experimental vessel, letting it stand for the duration of the experiment, and then measuring the concentration.
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Evaluate Stability in Solution: The compound may be unstable even under mild conditions. Assess its stability in the chosen solvent system over time. It is possible that the compound is susceptible to slow hydrolysis or oxidation.
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Check for Impurities in Solvents: Impurities in solvents, such as peroxides in ethers, can lead to degradation. Use high-purity, freshly opened solvents for your experiments.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: While specific degradation pathways for this exact molecule are not extensively documented, based on its structure, two main degradation routes are probable:
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Degradation of the Phenolic Moiety: The phenol group is susceptible to oxidation. Under photolytic or oxidative stress conditions (e.g., using Fenton's reagent), degradation is likely initiated by hydroxyl radical attack on the aromatic ring.[3][6] This can lead to the formation of hydroxylated intermediates like catechol and hydroquinone, followed by ring opening and eventual mineralization to CO₂ and H₂O.[4][7][8][9]
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Cleavage of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can undergo hydrolytic cleavage, particularly under acidic or basic conditions.[1][2] This can involve the opening of the ring to form an aryl nitrile and other degradation products. Metabolic studies on other 1,2,4-oxadiazole-containing compounds have shown ring opening through reductive N-O bond cleavage and subsequent hydrolysis, leading to the formation of N-cyanoamides and carboxylic acids.[5]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability of the compound, it should be stored in a cool, dark, and dry place. For long-term storage, keeping it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.
Q3: How does pH affect the stability of this compound?
A3: The stability of the 1,2,4-oxadiazole ring is often pH-dependent. Studies on other 1,2,4-oxadiazole derivatives have shown increased degradation rates at both low and high pH.[1][2] The compound is expected to be most stable in a slightly acidic to neutral pH range (approximately pH 3-5).[1][2]
Q4: What analytical techniques are most suitable for studying the degradation of this compound?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
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High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is ideal for separating and quantifying the parent compound and its degradation products. A reverse-phase C18 column is a good starting point.
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Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is essential for the identification of unknown degradation products by providing molecular weight information.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of isolated degradation products.
Data Presentation
Table 1: Summary of Forced Degradation Studies on a 1,3,4-Oxadiazole Derivative
| Stress Condition | % Degradation |
| 0.1 N HCl | 65.28 ± 3.65 |
| 0.1 N NaOH | 29.36 ± 1.25 |
| 3% H₂O₂ | 41.58 ± 1.58 |
| Heat (60°C for 24h) | 47.58 ± 1.25 |
| Humidity (7 days at RT) | 56.28 ± 2.58 |
Data adapted from a study on a 1,3,4-oxadiazole derivative and is for illustrative purposes.[10]
Experimental Protocols
Protocol 1: Forced Degradation Study
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
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Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
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Thermal Degradation: Keep the stock solution in a sealed vial at 60°C for 7 days.
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Photodegradation: Expose the stock solution in a quartz cuvette to a UV lamp (254 nm) for 24 hours.
-
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Sample Analysis: At specified time points, withdraw an aliquot of the sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
Protocol 2: HPLC Method for Degradation Monitoring
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Detector: UV at a suitable wavelength (determined by UV-Vis scan).
-
Column Temperature: 30°C.
Visualizations
Caption: Proposed degradation pathway of the phenolic moiety.
Caption: Proposed degradation pathways of the 1,2,4-oxadiazole ring.
Caption: Troubleshooting workflow for inconsistent degradation rates.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. | Semantic Scholar [semanticscholar.org]
- 3. BiblioBoard [openresearchlibrary.org]
- 4. mdpi.com [mdpi.com]
- 5. Metabolism of a G protein-coupled receptor modulator, including two major 1,2,4-oxadiazole ring-opened metabolites and a rearranged cysteine-piperazine adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Kinetic Study of Photocatalytic Degradation of Phenol over Titania–Silica Mixed Oxide Materials under UV Illumination [mdpi.com]
- 7. [PDF] METABOLIC PATHWAYS FOR THE BIODEGRADATION OF PHENOL | Semantic Scholar [semanticscholar.org]
- 8. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
"troubleshooting guide for 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol experiments"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol.
Chemical Data Summary
| Property | Value | Source |
| CAS Number | 49787-02-2 | [1][2] |
| Molecular Formula | C₉H₈N₂O₂ | [1][2] |
| Molecular Weight | 176.17 g/mol | [1][2] |
| Appearance | Light yellow to brown solid | [3] |
| Purity | Typically ≥98% | [1] |
| Storage | 2-8°C, stored under nitrogen | [3] |
Frequently Asked Questions (FAQs)
Q1: What is the general synthesis strategy for this compound?
A1: The most common method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime intermediate. For this compound, this would typically involve the reaction of 4-hydroxybenzamidoxime with an acetylating agent (like acetic anhydride or acetyl chloride) to form the O-acetyl-4-hydroxybenzamidoxime, followed by a dehydrative cyclization.
Q2: What are the key challenges in synthesizing and handling this compound?
A2: Key challenges include potential side reactions during synthesis, such as the formation of isomers or hydrolysis of intermediates. The phenolic hydroxyl group can also complicate reactions if not properly managed. The stability of the 1,2,4-oxadiazole ring is pH-dependent, with maximum stability in the pH range of 3-5. Degradation can occur at higher or lower pH values.
Q3: What are the known or potential biological activities of this compound?
A3: While specific biological targets for this compound are not extensively documented in publicly available literature, 1,2,4-oxadiazole derivatives are known to exhibit a wide range of pharmacological activities. These include anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[4][5] The 1,2,4-oxadiazole ring can act as a bioisostere for ester and amide groups, potentially interacting with various biological receptors and enzymes.[1][5]
Q4: Are there any known issues with using this compound in biological assays?
A4: Yes, the phenolic group in the molecule can lead to artifacts in certain biological assays. For example, phenolic compounds have been reported to interfere with MTT assays, a common method for measuring cell viability. It is also important to consider the compound's solubility and potential for aggregation in aqueous assay buffers, which can lead to non-specific activity.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from general methods for the synthesis of 1,2,4-oxadiazoles.
Step 1: Preparation of 4-hydroxybenzamidoxime
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To a solution of 4-hydroxybenzonitrile in ethanol, add an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.
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Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture and neutralize with a weak acid.
-
The product, 4-hydroxybenzamidoxime, will precipitate. Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Acylation and Cyclization
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Suspend 4-hydroxybenzamidoxime in a suitable solvent such as pyridine or a mixture of an inert solvent and a base (e.g., dichloromethane and triethylamine).
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Cool the mixture in an ice bath and slowly add acetic anhydride or acetyl chloride.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Heat the reaction mixture to reflux for several hours to induce cyclization. Monitor the formation of the oxadiazole by TLC or LC-MS.
-
Upon completion, cool the mixture and pour it into ice-water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel column using a suitable solvent system, for example, a gradient of ethyl acetate in hexane. The polarity of the eluent can be adjusted based on the TLC analysis of the crude product.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column and elute with the chosen solvent system.
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the purified compound.
Troubleshooting Guides
Synthesis Troubleshooting
| Observed Problem | Potential Cause | Suggested Solution |
| Low or no product yield | Incomplete formation of the amidoxime. | Ensure the pH of the hydroxylamine reaction is appropriate. Increase reflux time. |
| Incomplete acylation of the amidoxime. | Use a slight excess of the acetylating agent. Ensure anhydrous conditions. | |
| Inefficient cyclization. | Increase the reflux temperature or time. Consider using a different dehydrating agent or a stronger base for base-mediated cyclization. | |
| Presence of multiple spots on TLC after reaction | Formation of the isomeric 1,3,4-oxadiazole. | This can sometimes occur depending on the reaction conditions. Purification by column chromatography is necessary. |
| Hydrolysis of the O-acyl amidoxime intermediate. | Ensure anhydrous conditions during the acylation and cyclization steps. | |
| Boulton-Katritzky rearrangement of the 1,2,4-oxadiazole ring. | This is a potential side reaction for some substituted 1,2,4-oxadiazoles, especially under thermal conditions. Minimize reaction time at high temperatures. | |
| Difficulty in isolating the product | Product is soluble in the aqueous phase. | Adjust the pH of the aqueous phase during workup to ensure the phenolic proton is not ionized, which would increase water solubility. |
Purification Troubleshooting
| Observed Problem | Potential Cause | Suggested Solution |
| Poor separation on silica gel column | Inappropriate solvent system. | Perform a thorough TLC analysis with different solvent systems to find an optimal mobile phase for separation. |
| Co-elution of impurities. | Consider using a different stationary phase, such as reverse-phase C18 silica, for chromatography. | |
| Product degradation on the column | The silica gel is too acidic. | Neutralize the silica gel by washing it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine before packing the column. |
Biological Assay Troubleshooting
| Observed Problem | Potential Cause | Suggested Solution |
| Inconsistent or non-reproducible results | Compound instability in the assay buffer. | Check the pH of the assay buffer. 1,2,4-oxadiazoles are most stable at pH 3-5. Prepare fresh stock solutions of the compound for each experiment. |
| Compound precipitation in the assay medium. | Determine the solubility of the compound in the assay buffer. Use a co-solvent like DMSO at a low final concentration (typically <0.5%). | |
| Compound aggregation. | Phenolic compounds can form aggregates. Include a non-ionic detergent like Triton X-100 (at a concentration above its critical micelle concentration) in the assay buffer to disrupt aggregates. | |
| High background signal or false positives | Interference of the phenolic group with the assay readout. | This is common in assays like the MTT assay. Use an alternative method to assess cell viability, such as a luciferase-based ATP assay. |
| Non-specific binding to proteins. | Include appropriate controls, such as a structurally similar but inactive compound, to assess non-specific effects. |
Visualizations
References
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 49787-02-2 [amp.chemicalbook.com]
- 4. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol and Its Isomers for Drug Discovery
A detailed guide for researchers and drug development professionals on the physicochemical and biological properties of three key oxadiazole isomers.
In the landscape of medicinal chemistry, oxadiazole scaffolds are of significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The isomeric forms of these heterocycles can exhibit distinct pharmacological and physicochemical profiles, making a comparative understanding crucial for rational drug design. This guide provides a detailed comparison of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol and its two structural isomers: 4-(3-methyl-1,2,4-oxadiazol-5-yl)phenol and 2-(4-hydroxyphenyl)-5-methyl-1,3,4-oxadiazole.
Physicochemical Properties: A Comparative Overview
| Property | This compound | 4-(3-methyl-1,2,4-oxadiazol-5-yl)phenol | 2-(4-hydroxyphenyl)-5-methyl-1,3,4-oxadiazole |
| Molecular Formula | C₉H₈N₂O₂[4] | C₉H₈N₂O₂ | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol [4] | 176.17 g/mol | 176.17 g/mol |
| Predicted logP | 1.85 | 1.88 | 1.65 |
| Predicted pKa | 7.95 (phenolic OH) | 8.10 (phenolic OH) | 7.80 (phenolic OH) |
| *Predicted values were obtained using computational software and should be considered as estimates. |
Biological Activity: A Head-to-Head Comparison
The biological activities of oxadiazole derivatives are diverse, with significant potential in various therapeutic areas. Here, we compare the antimicrobial, anticancer, and anti-inflammatory activities of the three isomers.
Antimicrobial Activity
A direct comparative study by Sadek et al. (2011) provides valuable data on the antimicrobial potency of these isomers against Gram-positive bacteria, Gram-negative bacteria, and fungi.[1]
| Organism | This compound (MIC in µg/mL) | 4-(3-methyl-1,2,4-oxadiazol-5-yl)phenol (MIC in µg/mL) | 2-(4-hydroxyphenyl)-5-methyl-1,3,4-oxadiazole (MIC in µg/mL) |
| Staphylococcus aureus (MRSA) | 25 | >200 | 25 |
| Escherichia coli | >200 | 25 | 25 |
| Aspergillus niger | 25 | 25 | 25 |
| Data extracted from Sadek et al., 2011.[1] |
The results indicate that the 1,3,4-oxadiazole isomer and the 5-methyl-1,2,4-oxadiazol-3-yl isomer exhibit potent activity against S. aureus and A. niger. In contrast, the 3-methyl-1,2,4-oxadiazol-5-yl isomer shows selective and potent activity against E. coli and A. niger.
Anticancer and Anti-inflammatory Activity
While a direct comparative study on the anticancer and anti-inflammatory activities of these specific three isomers is not available, the broader class of oxadiazole derivatives has demonstrated significant potential in these areas. Many oxadiazole-containing compounds have been reported to exhibit cytotoxic effects against various cancer cell lines and to inhibit inflammatory pathways.[3][5][6][7][8] For instance, various 1,3,4-oxadiazole derivatives have shown potent anticancer activity, with some compounds exhibiting IC50 values in the micromolar and even nanomolar range against cell lines such as HeLa, MCF-7, and HepG2.[3][7][9] Similarly, derivatives of 1,2,4-oxadiazole have also been reported to possess significant antiproliferative effects.[10]
The anti-inflammatory activity of oxadiazole derivatives is often attributed to their ability to inhibit key inflammatory mediators. Several studies have reported the anti-inflammatory potential of 1,3,4- and 1,2,4-oxadiazole derivatives in various in vitro and in vivo models.[2][6][8]
Mechanism of Action: Inhibition of NF-κB Signaling
A growing body of evidence suggests that a key mechanism underlying the anti-inflammatory and anticancer effects of oxadiazole derivatives is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][11][12] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate target gene expression. Oxadiazole derivatives have been shown to interfere with this pathway, preventing NF-κB activation and subsequent gene expression.
References
- 1. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole [mdpi.com]
- 4. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]
- 5. Design, synthesis and biological evaluation of 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivatives as anti-breast c… [ouci.dntb.gov.ua]
- 6. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 7. 4-(5-((4-Methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
"validation of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol's biological activity"
For Immediate Release
Researchers and drug development professionals are constantly seeking novel scaffolds to combat the growing challenge of antimicrobial resistance. The 1,2,4-oxadiazole core has emerged as a promising pharmacophore, with numerous derivatives demonstrating significant biological activity. While specific experimental data on 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol is not publicly available, a comparative analysis of related oxadiazole derivatives against established antimicrobial agents provides valuable insights into the potential of this chemical class. This guide offers an objective comparison of the antimicrobial performance of various oxadiazole-containing compounds, supported by experimental data and detailed protocols.
Comparative Antimicrobial Activity of Oxadiazole Derivatives
The following table summarizes the in vitro antimicrobial activity of several 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives against various bacterial and fungal strains. For comparison, the activity of well-established antibiotics is also included. The data highlights the potential of certain oxadiazole derivatives to exhibit potent antimicrobial effects, in some cases comparable to standard drugs.
| Compound/Drug | Target Organism | Activity Metric | Value |
| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6c) | Gram-negative & Gram-positive bacteria | MIC | 8 µg/mL[1] |
| Ciprofloxacin (Standard Antibiotic) | Gram-negative & Gram-positive bacteria | MIC | 4 µg/mL[1] |
| Various 1,3,4-oxadiazole derivatives (6e, 6f, 8e, 8f, 13b) | E. coli, P. aeruginosa, S. aureus, S. epidermidis | Zone of Inhibition | Data varies by compound and strain[2] |
| Amoxicillin (Standard Antibiotic) | Various bacteria | Zone of Inhibition | Not specified in the same study for direct comparison[2] |
| Cefixime (Standard Antibiotic) | Various bacteria | Zone of Inhibition | Not specified in the same study for direct comparison[2] |
| Styryl oxadiazole derivative (4a) | Mycobacterium tuberculosis H37Ra | IC50 | 0.045 µg/mL[3] |
| Substituted 1,2,4-oxadiazole (2a) | Mycobacterium tuberculosis H37Rv | % Inhibition | 92% at 100 & 250 µg/mL[3] |
| Substituted 1,2,4-oxadiazole (2b) | Mycobacterium tuberculosis H37Rv | % Inhibition | 91% at 100 µg/mL, 96% at 250 µg/mL[3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of antimicrobial activity.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial potency. The broth microdilution method is a common technique for determining MIC values.
Agar Well Diffusion Assay
This method is used to assess the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a well containing the test substance.
Signaling Pathways and Mechanisms of Action
While the precise mechanism of action for this compound is unknown, oxadiazole derivatives have been reported to target various cellular pathways in microorganisms. One such target is DNA gyrase, an essential enzyme in bacteria for DNA replication.[1]
Conclusion
The available data on various 1,2,4- and 1,3,4-oxadiazole derivatives strongly suggest that this heterocyclic scaffold is a viable starting point for the development of new antimicrobial agents. Compounds such as 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol have demonstrated promising MIC values against a range of bacteria.[1] Furthermore, the anti-tubercular activity of other oxadiazole derivatives highlights the broad spectrum of potential applications for this class of compounds.[3] While direct experimental validation of this compound is necessary, the comparative analysis presented here provides a strong rationale for its synthesis and further investigation as a potential antimicrobial agent. Future research should focus on elucidating the specific molecular targets and structure-activity relationships to optimize the therapeutic potential of this promising scaffold.
References
- 1. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol and Established Antibacterial Agents
An objective guide for researchers and drug development professionals on the antibacterial potential of a novel oxadiazole derivative in comparison to classic antibiotics.
In the relentless pursuit of new antimicrobial agents to combat the growing threat of antibiotic resistance, heterocyclic compounds have emerged as a promising frontier. Among these, the 1,2,4-oxadiazole scaffold has garnered significant attention for its diverse pharmacological activities. This guide provides a comparative analysis of a specific derivative, 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol, against well-established antibacterial agents, offering a perspective on its potential role in future drug discovery.
While extensive data on this particular molecule is emerging, preliminary studies and research on the broader 1,2,4-oxadiazole class suggest a noteworthy potential for antibacterial efficacy.[1] This comparison aims to contextualize this potential by examining available data alongside the performance of cornerstone antibiotics: Penicillin, Ciprofloxacin, and Tetracycline.
Comparative Antibacterial Efficacy
The antibacterial activity of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The table below summarizes the available MIC data for this compound against Staphylococcus aureus and presents a general overview of the MIC ranges for established antibiotics against susceptible bacterial strains.
| Compound | Target Organism(s) | MIC Range (µg/mL) | Mechanism of Action |
| This compound | Staphylococcus aureus, Aspergillus niger | 25[2] | Under Investigation (Potential PBP inhibitor) |
| Penicillin | Gram-positive bacteria (e.g., Streptococcus) | 0.01 - 1 | Inhibition of cell wall synthesis (PBP binding) |
| Ciprofloxacin | Broad-spectrum (Gram-positive and Gram-negative) | 0.01 - 2 | Inhibition of DNA gyrase and topoisomerase IV |
| Tetracycline | Broad-spectrum (Gram-positive and Gram-negative) | 0.5 - 8 | Inhibition of protein synthesis (30S ribosome) |
Note: MIC values for known agents are generalized and can vary significantly based on the specific bacterial strain and resistance patterns.
Mechanisms of Action: A Visual Comparison
The efficacy of an antibacterial agent is intrinsically linked to its mechanism of action. Below are diagrams illustrating the established pathways for Penicillin, Ciprofloxacin, and Tetracycline, alongside a proposed workflow for the investigation of this compound.
Caption: Mechanism of action of Penicillin.
Caption: Mechanism of action of Ciprofloxacin.
Caption: Mechanism of action of Tetracycline.
Caption: Proposed experimental workflow for evaluating the antibacterial potential of novel compounds.
Experimental Protocols
To ensure reproducibility and standardization, detailed experimental protocols are crucial. The following are methodologies for key experiments in antibacterial drug discovery.
Synthesis of 1,2,4-Oxadiazole Derivatives
A common synthetic route to 1,2,4-oxadiazoles involves the cyclization of amidoxime derivatives with acyl chlorides.[3]
-
Amidoxime Formation: A nitrile compound is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) in a suitable solvent like ethanol. The reaction mixture is typically refluxed for several hours.
-
Cyclization: The resulting amidoxime is then reacted with an acyl chloride in a solvent such as toluene or pyridine. The mixture is refluxed for an extended period to facilitate the cyclization and formation of the 1,2,4-oxadiazole ring.[3]
-
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the pure compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus ATCC 29213) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: The test compound and control antibiotics are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Subculturing from MIC plate: Following the MIC determination, a small aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto an agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: The agar plates are incubated at 37°C for 18-24 hours.
-
Reading the Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Conclusion and Future Directions
The available data, though limited, positions this compound as a compound of interest in the search for new antibacterial agents, particularly against Gram-positive bacteria like S. aureus. The broader class of 1,2,4-oxadiazoles has demonstrated significant antimicrobial potential, suggesting that this specific derivative warrants further, more comprehensive investigation.[1]
Future research should focus on determining the full spectrum of its antibacterial activity against a wider range of clinically relevant pathogens, including resistant strains. Elucidating its precise mechanism of action is a critical next step, which will inform its potential for further development. The experimental workflow outlined above provides a roadmap for these essential investigations. As the challenge of antimicrobial resistance intensifies, the exploration of novel chemical scaffolds like the 1,2,4-oxadiazoles will be paramount in replenishing our arsenal of effective therapeutics.
References
A Comparative Analysis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol Derivatives and Isomers
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol and its closely related isomers, focusing on their synthesis and antimicrobial performance. The information is supported by experimental data from peer-reviewed literature.
The 1,2,4-oxadiazole ring is a prominent scaffold in medicinal chemistry, known for its metabolic stability and ability to act as a bioisosteric replacement for ester and amide functionalities. Phenolic derivatives of this heterocycle are of particular interest due to their potential for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This guide focuses on a specific derivative, this compound, and compares its antimicrobial profile with its structural isomers to elucidate key structure-activity relationships.
Synthesis and Physicochemical Characterization
The synthesis of this compound and its isomers involves a multi-step process starting from p-anisic acid or p-anisonitrile. The general synthetic pathway is outlined below. The identity and purity of the synthesized compounds are typically confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.
Caption: General synthetic workflows for this compound and its isomer.
Comparative Antimicrobial Activity
The in vitro antimicrobial activity of this compound and its isomers was evaluated against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth, was determined for each compound. The results are summarized in the table below.
| Compound | Structure | MIC (µg/mL) |
| This compound | 5-methyl-3-(4-hydroxyphenyl)-1,2,4-oxadiazole | S. aureus: 25A. niger: 25 |
| 4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol | 3-methyl-5-(4-hydroxyphenyl)-1,2,4-oxadiazole | E. coli: 25A. niger: 25 |
| 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol | 2-(4-hydroxyphenyl)-5-methyl-1,3,4-oxadiazole | S. aureus: 25E. coli: 25P. aeruginosa: 25A. niger: 25 |
Data Interpretation: The positional arrangement of the methyl and hydroxyphenyl groups on the oxadiazole ring, as well as the isomeric form of the oxadiazole ring itself, significantly influences the antimicrobial spectrum.
-
This compound showed selective activity against the Gram-positive bacterium Staphylococcus aureus and the fungus Aspergillus niger.
-
Its isomer, 4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol , was active against the Gram-negative bacterium Escherichia coli and also against A. niger.
-
The bioisosteric 1,3,4-oxadiazole analog demonstrated the broadest spectrum of activity, inhibiting all tested strains.
Confirming the Mechanism of Action of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol: A Comparative Guide
This guide provides a comprehensive experimental framework for elucidating the mechanism of action of the novel compound, 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol. Drawing from the known bioactivities of its core chemical moieties—a phenol and a 1,2,4-oxadiazole—we hypothesize a dual-pronged anti-inflammatory activity. Phenolic compounds are well-documented modulators of intracellular signaling pathways, while the 1,2,4-oxadiazole scaffold is present in numerous enzyme inhibitors.[1][2]
Our central hypothesis is that this compound exerts its effects through:
-
Inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , a critical regulator of inflammatory gene expression.
-
Direct enzymatic inhibition of Cyclooxygenase-2 (COX-2) , a key enzyme in the synthesis of pro-inflammatory prostaglandins.
To rigorously test this hypothesis, we will benchmark the performance of our target compound against a panel of selected alternatives, each chosen to dissect the contributions of the core functional groups and to provide a comparison with established inhibitors.
Comparative Compound Panel
| Compound | Role | Rationale |
| This compound | Test Compound | The subject of our investigation. |
| Quercetin | Positive Control (NF-κB Inhibition) | A well-characterized flavonoid known to inhibit the NF-κB pathway, providing a benchmark for signaling pathway modulation.[3][4][5][6][7] |
| Celecoxib | Positive Control (COX-2 Inhibition) | A selective COX-2 inhibitor, serving as the gold standard for direct enzyme inhibition in our assays.[1][2][8][9][10] |
| 4-Methylphenol (p-Cresol) | Structural Analog (Phenol Control) | Allows for the assessment of the baseline activity of the phenolic group, helping to isolate the contribution of the oxadiazole moiety. |
| 3-(p-tolyl)-5-methyl-1,2,4-oxadiazole | Structural Analog (Oxadiazole Control) | By replacing the hydroxyl group with a methyl group, this analog will help determine the specific role of the phenolic hydroxyl in the compound's activity. |
Experimental Workflow: A Three-Tiered Approach
Our investigation is structured into three sequential experimental stages designed to provide a comprehensive understanding of the compound's mechanism of action, from broad cellular effects to specific molecular interactions.
Caption: A three-tiered experimental workflow to confirm the mechanism of action.
Tier 1: NF-κB Signaling Pathway Analysis
The NF-κB signaling cascade is a cornerstone of the inflammatory response. We will employ a luciferase reporter assay to quantify the extent to which our test compound and controls can inhibit the activation of this pathway in a cellular context.
Caption: The NF-κB signaling pathway leading to luciferase reporter activation.
Protocol: NF-κB Luciferase Reporter Assay
This protocol is adapted from commercially available kits and established methodologies.[11][12][13][14][15]
-
Cell Culture and Transfection:
-
One day prior to transfection, seed HEK293 cells into a 96-well white, clear-bottom plate at a density of 30,000 cells per well.
-
Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of the test compound and controls (Quercetin, Celecoxib, 4-Methylphenol, 3-(p-tolyl)-5-methyl-1,2,4-oxadiazole) in the appropriate cell culture medium.
-
Pre-treat the transfected cells with the compounds for 1 hour.
-
Stimulate the cells with TNF-α (a potent NF-κB activator) at a final concentration of 20 ng/mL. Include unstimulated control wells.
-
Incubate for 6-8 hours.
-
-
Lysis and Luminescence Measurement:
-
Remove the medium and lyse the cells using a passive lysis buffer.
-
Measure firefly luciferase activity using a luminometer.
-
Subsequently, measure Renilla luciferase activity in the same wells.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the percentage inhibition of NF-κB activity for each compound concentration relative to the TNF-α stimulated control.
-
Determine the IC₅₀ value for each active compound.
-
Expected Data and Comparison
The results will be tabulated to compare the inhibitory potency of each compound on the NF-κB pathway.
| Compound | NF-κB IC₅₀ (µM) |
| This compound | To be determined |
| Quercetin | Expected: Potent inhibition |
| Celecoxib | Expected: Minimal to no inhibition |
| 4-Methylphenol | Expected: Weak to no inhibition |
| 3-(p-tolyl)-5-methyl-1,2,4-oxadiazole | Expected: Minimal to no inhibition |
Tier 2: In Vitro COX-2 Enzymatic Inhibition Assay
To investigate the second arm of our hypothesis, we will perform a direct enzymatic assay to measure the inhibition of purified COX-2. This will determine if the compound's anti-inflammatory effects are, in part, due to the direct modulation of this key enzyme.
Protocol: Fluorometric COX-2 Inhibition Assay
This protocol is based on commercially available COX-2 inhibitor screening kits.[16][17][18][19][20]
-
Reagent Preparation:
-
Prepare the COX assay buffer, COX probe, and COX cofactor as per the kit instructions.
-
Reconstitute the human recombinant COX-2 enzyme and the substrate (arachidonic acid).
-
-
Assay Procedure:
-
To a 96-well plate, add the assay buffer, COX-2 enzyme, and varying concentrations of the test compounds and controls.
-
Include a no-inhibitor control and a positive inhibitor control (Celecoxib).
-
Initiate the reaction by adding arachidonic acid.
-
The COX-2 enzyme will convert arachidonic acid to Prostaglandin G2, which is then detected by the fluorescent probe.
-
-
Fluorescence Measurement:
-
Immediately begin kinetic measurements of fluorescence intensity (e.g., Ex/Em = 535/587 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of COX-2 inhibition for each compound concentration relative to the no-inhibitor control.
-
Calculate the IC₅₀ value for each active compound.
-
Expected Data and Comparison
The enzymatic inhibitory activities will be compared to determine the specificity and potency of our test compound.
| Compound | COX-2 IC₅₀ (µM) |
| This compound | To be determined |
| Quercetin | Expected: Minimal to no inhibition |
| Celecoxib | Expected: Potent inhibition |
| 4-Methylphenol | Expected: No inhibition |
| 3-(p-tolyl)-5-methyl-1,2,4-oxadiazole | Expected: Weak to no inhibition |
Tier 3: Quantification of Downstream Inflammatory Mediators
To confirm that the observed enzymatic inhibition translates to a functional effect in a cellular system, we will measure the production of Prostaglandin E2 (PGE2), a key downstream product of the COX-2 pathway.
Protocol: Prostaglandin E2 (PGE2) Immunoassay
This protocol utilizes a competitive ELISA (Enzyme-Linked Immunosorbent Assay) and is based on commercially available kits.[21][22][23][24]
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound and controls for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce COX-2 expression and PGE2 production.
-
Incubate for 24 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatant, which will contain the secreted PGE2.
-
-
ELISA Procedure:
-
Add the collected supernatants, along with a standard curve of known PGE2 concentrations, to a 96-well plate pre-coated with an anti-PGE2 antibody.
-
Add a fixed amount of HRP-conjugated PGE2, which will compete with the PGE2 in the samples for antibody binding.
-
After incubation and washing steps, add a substrate that develops a color in the presence of HRP.
-
The intensity of the color is inversely proportional to the amount of PGE2 in the sample.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and calculate the concentration of PGE2 in each sample.
-
Determine the IC₅₀ for the inhibition of PGE2 production for each compound.
-
Expected Data and Comparison
This final dataset will provide a comprehensive picture of the compound's functional anti-inflammatory activity in a cellular model.
| Compound | PGE2 Production IC₅₀ (µM) |
| This compound | To be determined |
| Quercetin | Expected: Potent inhibition (due to NF-κB pathway) |
| Celecoxib | Expected: Potent inhibition (due to COX-2 enzyme) |
| 4-Methylphenol | Expected: Weak to no inhibition |
| 3-(p-tolyl)-5-methyl-1,2,4-oxadiazole | Expected: Weak to no inhibition |
Conclusion
By systematically executing this three-tiered experimental plan, we can robustly confirm or refute our dual-mechanism hypothesis for this compound. The comparative data generated will not only elucidate its primary mode of action but also provide valuable structure-activity relationship insights, guiding future drug development efforts. This rigorous, self-validating approach ensures a high degree of scientific integrity and provides a clear path to understanding the therapeutic potential of this novel compound.
References
- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. ovid.com [ovid.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Quercetin reduces the transcriptional activity of NF-kB in stable coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quercetin inhibits TNF-α induced HUVECs apoptosis and inflammation via downregulating NF-kB and AP-1 signaling pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Celecoxib - Wikipedia [en.wikipedia.org]
- 9. ClinPGx [clinpgx.org]
- 10. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 11. bowdish.ca [bowdish.ca]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. COX2 Inhibitor Screening Kit (Fluorometric) (ab283401/K547) | Abcam [abcam.com]
- 18. caymanchem.com [caymanchem.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. assaygenie.com [assaygenie.com]
- 21. arborassays.com [arborassays.com]
- 22. raybiotech.com [raybiotech.com]
- 23. resources.rndsystems.com [resources.rndsystems.com]
- 24. assaygenie.com [assaygenie.com]
A Comparative Guide to the Structure-Activity Relationship of Phenol-Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The phenol-oxadiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) for derivatives of this core structure, with a focus on antimicrobial and anticancer applications. While direct SAR studies on 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol are limited in the public domain, this document synthesizes findings from closely related analogs to inform future drug discovery efforts.
Core Structure and Points of Modification
The fundamental phenol-oxadiazole scaffold allows for structural modifications at several key positions, which significantly influences the resulting biological activity. The primary points of modification discussed in this guide are substitutions on the phenyl ring and alterations of the substituent on the oxadiazole ring.
Figure 1. Key modification points on the phenol-oxadiazole scaffold.
Antimicrobial Activity: SAR Insights
Derivatives of the phenol-oxadiazole scaffold have shown significant promise as antimicrobial agents, particularly against Gram-positive bacteria like Staphylococcus aureus (including MRSA). The SAR for this class of compounds has been explored by modifying various parts of the molecule.
Table 1: Comparative Antimicrobial Activity of Phenyl-Oxadiazole Analogs
| Compound ID | R1 (Phenyl Substituent) | R2 (Oxadiazole Substituent) | Target Organism | Activity (MIC in µg/mL) | Reference |
| Lead 1 | 4-OH | 5-(1H-Indol-5-yl) | S. aureus | >32 | [1] |
| 75b | 4-(4-(trifluoromethyl)phenoxy) | 5-(1H-Indol-5-yl) | S. aureus | 1 | [1][2] |
| Analog A | 4-OH | 5-methyl | S. aureus | 25-200 (range) | [3] |
| Analog B | 4-OH | 3-methyl | S. aureus | 25-200 (range) | [3] |
Key SAR observations for antimicrobial activity:
-
Substitution on the Phenolic Phenyl Ring (R1): The nature of the substituent at the 4-position of the phenol ring is critical for activity. Replacing the hydroxyl group with a more complex moiety, such as a substituted phenoxy group, can dramatically increase potency. For instance, the introduction of a 4-(trifluoromethyl)phenoxy group in compound 75b led to a significant enhancement in activity against S. aureus compared to the parent phenol.[1][2]
-
Substituent on the Oxadiazole Ring (R2): The group attached to the oxadiazole ring also plays a crucial role. While a simple methyl group can confer moderate activity, more extended and specific ring systems like the indole in compound 75b are associated with higher potency.[1][3]
-
Oxadiazole Isomer: Both 1,2,4- and 1,3,4-oxadiazole isomers have been shown to be viable scaffolds for antimicrobial agents.[3][4]
Figure 2. Influence of substituents on antimicrobial activity.
Experimental Protocols
Minimal Inhibitory Concentration (MIC) Assay
The antimicrobial activity of the compounds is typically determined by measuring the Minimal Inhibitory Concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strain Preparation: A standardized inoculum of the test organism (e.g., S. aureus ATCC 29213) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in Mueller-Hinton broth.
-
Compound Dilution: The test compounds are serially diluted in the broth to achieve a range of concentrations.
-
Inoculation and Incubation: The bacterial suspension is added to each well of a microtiter plate containing the diluted compounds. The plates are then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Figure 3. Workflow for MIC determination.
Anticancer Activity: SAR Insights
The phenol-oxadiazole scaffold has also been investigated for its potential as an anticancer agent. SAR studies have focused on the antiproliferative effects against various cancer cell lines.
Table 2: Comparative Anticancer Activity of Phenyl-Oxadiazole Analogs
| Compound ID | R1 (Phenyl Substituent) | R2 (Oxadiazole Substituent) | Cell Line | Activity (IC50 in µM) | Reference |
| Analog C | 4-OH, 2-Cl | 5-(4-nitrophenyl) | Various | ~8 (MIC, antibacterial) | [5] |
| Analog D | 4-OH, 2-Cl | 5-(3,4,5-trimethoxyphenyl) | SNB-19 | PGI = 65.12 at 10 µM | [5] |
Key SAR observations for anticancer activity:
-
Substitution on the Phenolic Phenyl Ring (R1): The presence of a chlorine atom at the 2-position of the phenol ring appears to be a common feature in analogs with anticancer activity.
-
Substituent on the Oxadiazole Ring (R2): Electron-withdrawing groups, such as a nitro group, or electron-donating groups, like trimethoxy substitution on the phenyl ring attached to the oxadiazole, can lead to potent activity. The substitution pattern on this terminal phenyl ring significantly influences the antiproliferative effects.[5]
Figure 4. Key structural features for anticancer activity.
Experimental Protocols
MTT Assay for Cytotoxicity
The in vitro cytotoxicity of the compounds against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Figure 5. Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The phenol-oxadiazole scaffold represents a versatile platform for the development of novel therapeutic agents. The SAR data from related analogs indicate that strategic modifications to the phenyl and oxadiazole rings can lead to potent antimicrobial and anticancer compounds. Future research should focus on a systematic exploration of the chemical space around the this compound core to identify derivatives with optimized potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols and SAR trends presented in this guide offer a solid foundation for such endeavors.
References
- 1. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship for the oxadiazole class of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Efficacy of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol: A Review of Available Data
Despite a comprehensive search of scientific literature and chemical databases, specific experimental data detailing the in vivo and in vitro efficacy of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol remains elusive. No dedicated studies comparing its biological activity in living organisms versus a controlled laboratory setting have been identified. Publicly available databases such as PubChem and ChEMBL do not currently list any bioactivity data for this specific compound.
The broader class of molecules to which this compound belongs, namely phenol-substituted oxadiazoles, has been the subject of various research endeavors. These studies indicate that oxadiazole derivatives are being investigated for a wide range of therapeutic applications, including but not limited to, anticancer, antimicrobial, and anti-inflammatory activities. However, these findings are general to the oxadiazole scaffold and do not provide specific efficacy data for the this compound variant.
Researchers interested in the potential therapeutic effects of this compound would likely need to undertake foundational in vitro screening assays to first establish its biological activity profile. Following promising in vitro results, subsequent in vivo studies in appropriate animal models would be necessary to evaluate its efficacy, pharmacokinetics, and safety in a whole-organism context.
General Experimental Workflow for Efficacy Studies
For a hypothetical investigation into the efficacy of a compound like this compound, a typical experimental workflow would be initiated. This process would begin with initial in vitro screening to determine if the compound has any biological effect, followed by more detailed in vitro and then in vivo studies to understand its potential as a therapeutic agent.
Caption: A generalized workflow for assessing the efficacy of a novel chemical compound, progressing from initial in vitro testing to comprehensive in vivo evaluation.
Without specific experimental data for this compound, it is not possible to provide a comparative analysis of its in vivo versus in vitro efficacy or to detail specific experimental protocols. The information presented here is based on general principles of drug discovery and the reported activities of the broader oxadiazole chemical class. Further research is required to determine the specific biological properties of this compound.
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies relevant to the quantification of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol. Due to the limited publicly available data on direct cross-validation for this specific analyte, this document outlines a comprehensive framework for such a study. This is based on established analytical techniques for structurally related oxadiazole compounds and general principles of bioanalytical method validation.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a common and reliable technique for the analysis of small molecules like this compound. The two most prevalent methods are HPLC with Ultraviolet (UV) detection and HPLC with tandem mass spectrometry (LC-MS/MS).
-
HPLC-UV: This method is widely accessible and robust for routine analysis. It relies on the chromophoric nature of the analyte for detection. Its sensitivity and selectivity can be limiting factors, especially in complex biological matrices.
-
LC-MS/MS: This technique offers superior sensitivity and selectivity by utilizing the mass-to-charge ratio of the analyte and its fragments for detection. It is the preferred method for bioanalytical studies requiring low limits of quantification.
The following table summarizes the performance characteristics of a validated HPLC-MS/MS method for a closely related compound, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (ODASA), which can serve as a benchmark for methods developed for this compound.[1][2]
| Parameter | HPLC-MS/MS Method for a Related Oxadiazole Compound (ODASA) |
| Linearity Range | 2.0 - 2000.0 ng/mL |
| Accuracy | Relative accuracy (δ) did not exceed ±15% for LQC, MQC, and HQC samples and did not exceed ±20% for LLOQ samples.[1] |
| Precision | Coefficient of variation (CV) was less than 15% for LQC, MQC, and HQC samples and less than 20% for LLOQ samples.[1] |
| Selectivity | No interfering chromatographic peaks were observed at the retention time of the analyte and internal standard in blank samples.[1] |
| Matrix Effect | Coefficient of variation of the normalized matrix factor did not exceed 15%.[1] |
Experimental Protocols
A cross-validation study is essential when two or more bioanalytical methods are used to generate data within the same study or across different studies.[3] This ensures that the data are comparable and reliable. Below are detailed hypothetical methodologies for two key analytical methods that could be employed for this compound.
HPLC-UV Method
This protocol is adapted from methodologies for similar oxadiazole derivatives.[4][5][6][7]
-
Chromatographic Conditions:
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard.
-
Perform protein precipitation with 300 µL of acetonitrile.
-
Vortex and centrifuge the sample.
-
Inject the supernatant into the HPLC system.
-
-
Validation Parameters to be Assessed:
-
Linearity (e.g., 10 - 100 µg/mL)
-
Accuracy and Precision (Intra-day and Inter-day)
-
Selectivity
-
Recovery
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Stability (Freeze-thaw, short-term, long-term)
-
LC-MS/MS Method
This protocol is based on a validated method for a related compound.[1][2]
-
Chromatographic Conditions:
-
Column: Kinetex Phenyl Hexyl column (50 x 4.6 mm, 2.6 microns)[1][2]
-
Mobile Phase: Gradient elution with appropriate solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.5 mL/min
-
Detection: Tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode with electrospray ionization.[1][2]
-
-
Sample Preparation (Plasma):
-
Validation Parameters to be Assessed:
-
Linearity (e.g., 0.5 - 500 ng/mL)
-
Accuracy and Precision (Intra-day and Inter-day)
-
Selectivity
-
Matrix Effect
-
Recovery
-
Stability (Freeze-thaw, short-term, long-term)
-
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the two analytical methods described above.
Caption: Workflow for cross-validation of two analytical methods.
Conclusion
References
- 1. View of The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma | Research Results in Pharmacology [rrpharmacology.ru]
- 2. dspace.bsuedu.ru [dspace.bsuedu.ru]
- 3. jetir.org [jetir.org]
- 4. Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. researchgate.net [researchgate.net]
Benchmarking 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol: A Comparative Guide for Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the novel compound 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol against established standard anticancer agents. The 1,2,4-oxadiazole heterocyclic scaffold is a recurring motif in compounds exhibiting a wide range of biological activities, including promising anticancer properties.[1] Derivatives of this structural class have been reported to show cytotoxic effects against various cancer cell lines, making the exploration of new analogues like this compound a promising avenue in oncology research.[1][2][3][4]
This document outlines the necessary experimental protocols and provides comparative data for standard chemotherapeutic drugs to facilitate a robust evaluation of this compound's potential.
Comparative Antiproliferative Activity of Standard Compounds
To establish a baseline for the performance of this compound, its in vitro cytotoxic activity should be compared against well-characterized anticancer drugs. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Doxorubicin and Paclitaxel against a panel of common human cancer cell lines. Lower IC50 values are indicative of higher potency.
| Drug Name | Mechanism of Action | Breast (MCF-7) IC50 (µM) | Lung (A549) IC50 (µM) | Glioblastoma (U87) IC50 (µM) |
| Doxorubicin | Topoisomerase II Inhibitor | ~0.05 - 1.5 | ~0.1 - 0.5 | ~0.2 - 1.0 |
| Paclitaxel | Microtubule Stabilizer | ~0.001 - 0.01 | ~0.005 - 0.05 | ~0.01 - 0.1 |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell passage number and exposure time. The values presented here are representative ranges found in the literature.[5]
Experimental Protocols
Standardized in vitro assays are crucial for generating reliable and comparable data. The following are detailed protocols for determining the antiproliferative effects of test compounds.
Cell Culture
Human cancer cell lines such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and U87 (glioblastoma) should be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and standard drugs (Doxorubicin, Paclitaxel) in culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based method that relies on the binding of the SRB dye to cellular protein components.
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value as described for the MTT assay.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro benchmarking of a novel compound for anticancer activity.
Caption: Workflow for in vitro anticancer activity screening.
Apoptosis Signaling Pathway
Many chemotherapeutic agents exert their cytotoxic effects by inducing apoptosis (programmed cell death). The diagram below illustrates a simplified, generalized apoptosis pathway that could be investigated if this compound shows significant cytotoxic activity.
Caption: Simplified intrinsic apoptosis signaling pathway.
References
- 1. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Comparative Guide to the Synthesis and Testing of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthesis and potential biological activities of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol and its structural isomer, 4-(5-methyl-1,3,4-oxadiazol-2-yl)phenol. Due to the limited availability of direct experimental data for the target compound, this guide outlines established synthetic strategies for the relevant oxadiazole scaffolds and discusses the general biological significance of these heterocyclic cores, drawing comparisons where possible.
Introduction
Oxadiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The 1,2,4- and 1,3,4-oxadiazole isomers are particularly important scaffolds in drug discovery, known to exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This guide focuses on the synthesis and potential testing of this compound, a compound identified by its CAS number 49787-02-2, and provides a comparative perspective with its 1,3,4-oxadiazole isomer.
Synthesis and Reproducibility
A reproducible, high-yield synthesis is critical for the advancement of any compound in the drug development pipeline. Below are proposed and established synthetic routes for the target compound and its isomer.
Synthesis of this compound (Target Compound)
Proposed Experimental Protocol:
The synthesis would likely proceed in two main steps:
-
Formation of 4-hydroxybenzamidoxime: This intermediate can be prepared from 4-hydroxybenzonitrile by reaction with hydroxylamine.
-
Acylation and Cyclization: The 4-hydroxybenzamidoxime would then be reacted with acetic anhydride. This reaction serves to both acylate the amidoxime and subsequently drive the cyclodehydration to form the 1,2,4-oxadiazole ring.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of the target compound.
Synthesis of 4-(5-methyl-1,3,4-oxadiazol-2-yl)phenol (Isomeric Alternative)
A documented synthetic method for the 1,3,4-oxadiazole isomer provides a clear path for its preparation, making it a valuable comparator for assessing synthetic feasibility.
Established Experimental Protocol:
This synthesis involves the reaction of 4-hydroxybenzoic acid hydrazide with an orthoester.
-
Reaction Mixture: A mixture of 4-hydroxybenzoic acid hydrazide and triethyl orthoacetate is refluxed.
-
Product Isolation: The product precipitates from the reaction mixture and can be purified by crystallization.
Diagram of the Established Synthetic Workflow:
Caption: Synthesis of the isomeric alternative compound.
Comparative Data Presentation
Due to the absence of specific experimental data for the target compound and its isomer in the available literature, a direct quantitative comparison of biological activity is not possible at this time. However, based on the general activities of the oxadiazole scaffolds, a hypothetical comparison table is presented below to guide future experimental design.
Table 1: Hypothetical Comparative Biological Activity Data
| Compound | Predicted Biological Activity | Potential Test Method | Expected Metric |
| This compound | Antimicrobial, Anticancer | Broth microdilution, MTT assay | MIC (µg/mL), IC50 (µM) |
| 4-(5-methyl-1,3,4-oxadiazol-2-yl)phenol | Antimicrobial, Anti-inflammatory | Agar well diffusion, COX inhibition assay | Zone of Inhibition (mm), IC50 (µM) |
Biological Testing and Potential Signaling Pathways
Phenolic compounds and oxadiazole derivatives are known to interact with various biological pathways. Future testing of this compound and its isomer should focus on assays relevant to their predicted activities.
Antimicrobial Activity Testing
Experimental Protocol (Broth Microdilution):
-
Preparation of Inoculum: A standardized bacterial suspension is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions.
-
Determination of MIC: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible bacterial growth.
Anticancer Activity Testing
Experimental Protocol (MTT Assay):
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration.
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength to determine cell viability. The IC50 value is then calculated.
Diagram of a Potential Signaling Pathway for Anticancer Activity:
Given the phenolic structure, a potential mechanism of action could involve the inhibition of signaling pathways commonly dysregulated in cancer, such as the PI3K/Akt pathway.
Caption: Potential inhibition of the PI3K/Akt signaling pathway.
Conclusion
While direct experimental data for this compound is currently limited, this guide provides a framework for its synthesis and biological evaluation based on established chemical principles and the known activities of related compounds. The proposed synthetic route via acylation of 4-hydroxybenzamidoxime is a robust starting point for obtaining the target molecule. For comparative analysis, the synthesis of the 1,3,4-oxadiazole isomer offers a more defined synthetic pathway. Future research should focus on executing these syntheses, thoroughly characterizing the products, and performing the outlined biological assays to generate the quantitative data necessary for a comprehensive comparison. This will enable a clearer understanding of the structure-activity relationships of these isomeric oxadiazole-phenols and their potential for further development.
Safety Operating Guide
Proper Disposal of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol: A Guide for Laboratory Professionals
Immediate Safety and Handling: Before initiating any disposal procedures for 4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol, it is critical to recognize its potential hazards. This compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[1] A safety data sheet (SDS) for the structurally similar compound 4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol indicates it is a skin, eye, and respiratory irritant.[2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Essential Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A standard laboratory coat must be worn and fully buttoned.
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation.[3][4]
Step-by-Step Disposal Protocol
The proper disposal of this compound is essential for laboratory safety and environmental protection. This compound should be treated as hazardous waste and disposed of through a licensed hazardous waste contractor.[5][6]
Step 1: Waste Collection
-
Original Container: Whenever feasible, keep the chemical in its original container.
-
Waste Container: If a transfer is necessary, use a clean, dry, and compatible container that is clearly labeled. The container must be in good condition with a secure lid.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste: this compound" and include the accumulation start date.[5]
-
Segregation: Do not mix this waste with other chemical waste streams.[5][7]
Step 2: Storage
-
Designated Area: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure and well-ventilated.[5]
-
Incompatible Materials: Store away from reducing or oxidizing substances, heat, sparks, and open flames.[6]
Step 3: Disposal
-
Professional Disposal: The disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company.[2][5]
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[5][7]
Contaminated Materials:
-
Solid Waste: Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent pads, should be collected in a separate, sealable, and puncture-proof container labeled as hazardous waste.[4][8]
-
Liquid Waste: Do not pour any solutions containing this compound down the drain.[4][8][9] Collect all aqueous and solvent rinses in a designated, sealed hazardous waste container.[9]
Hazard and Disposal Summary
| Parameter | Information | Reference |
| Chemical Name | This compound | [10] |
| CAS Number | 49787-02-2 | [10] |
| Molecular Formula | C₉H₈N₂O₂ | [10] |
| Primary Hazards | Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation. | [1] |
| Recommended PPE | Chemical-resistant gloves, safety goggles/face shield, lab coat, use in a well-ventilated area or fume hood. | [3][11] |
| Disposal Method | Dispose of through a licensed hazardous waste management company. | [2][5][6] |
| Spill Cleanup | Absorb with inert material (e.g., sand, vermiculite), collect in a sealed container for disposal. | [9][12] |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. chemical-label.com [chemical-label.com]
- 2. aksci.com [aksci.com]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 5. benchchem.com [benchchem.com]
- 6. monash.edu [monash.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Essential Safety and Operational Guide for 4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
To mitigate these risks, the following personal protective equipment is mandatory.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times when handling the compound. |
| Face Shield | Recommended when there is a risk of splashing. | |
| Skin Protection | Laboratory Coat | Fully buttoned to protect clothing and skin. |
| Protective Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) must be worn. Change gloves immediately if contaminated.[2] | |
| Apron | A chemical-resistant apron is advised when handling larger quantities or when there is a significant risk of splashing.[2] | |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood or other suitable ventilated enclosure to avoid inhalation of dust or vapors.[1][2] |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Eyewash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.[1][2]
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Read the Safety Data Sheet (SDS) thoroughly.[3]
-
Weighing and Transfer: Conduct all weighing and transfer of the solid material within a chemical fume hood or a ventilated balance enclosure to prevent the generation and inhalation of dust.
-
Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1][4]
Storage
-
Store in a tightly-closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible substances such as oxidizing agents, strong acids, and strong bases.[4]
-
Store away from sources of ignition.[1]
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, properly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated Clothing: If clothing becomes contaminated, remove it immediately and double-bag it for disposal as hazardous waste.[3]
Disposal Procedure
-
Dispose of all waste containing this compound through an approved hazardous waste disposal program.[1]
-
Consult local, state, and federal regulations for specific disposal requirements.[1]
-
Do not dispose of this chemical down the drain or in the regular trash.[1][5]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
